Ethyl 2,5-dichloropyridine-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dichloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDZRSCWRLNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649778 | |
| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-76-5 | |
| Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2,5-dichloropyridine-4-carboxylate" synthesis from 2,5-dichloroisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is the conversion of 2,5-dichloroisonicotinic acid to its corresponding ethyl ester. This guide details the prevalent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to facilitate reproducibility and optimization in a laboratory setting.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the reactive ester functional group and the dichlorinated pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide outlines the two primary and most effective methods for the esterification of 2,5-dichloroisonicotinic acid: the classical Fischer-Speier esterification and a two-step method involving an acid chloride intermediate.
Synthetic Methodologies
The synthesis of this compound from 2,5-dichloroisonicotinic acid is typically achieved through one of two robust and well-established chemical transformations.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2,5-dichloroisonicotinic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed.
Method 2: Synthesis via Acid Chloride Intermediate
For substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification, or to achieve higher yields, a two-step approach via an acid chloride intermediate is often employed. In the first step, 2,5-dichloroisonicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form the highly reactive 2,5-dichloroisonicotinoyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine or triethylamine, to yield the final ester product.
Quantitative Data Summary
The following tables summarize typical quantitative data for the two primary synthetic methods. These values are representative and may be subject to optimization based on specific laboratory conditions and scale.
Table 1: Fischer-Speier Esterification - Reaction Parameters
| Parameter | Value |
| Reactants | |
| 2,5-dichloroisonicotinic acid | 1.0 eq |
| Ethanol | 10 - 50 eq (often used as solvent) |
| Catalyst | |
| Concentrated Sulfuric Acid | 0.1 - 0.5 eq |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 24 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated Sodium Bicarbonate Solution |
| Extraction Solvent | Ethyl Acetate or Dichloromethane |
| Purification Method | Column Chromatography or Distillation |
| Typical Yield | 70 - 85% |
Table 2: Acid Chloride Method - Reaction Parameters
| Parameter | Value |
| Step 1: Acid Chloride Formation | |
| 2,5-dichloroisonicotinic acid | 1.0 eq |
| Thionyl Chloride | 1.5 - 3.0 eq |
| Catalyst (optional) | Catalytic DMF |
| Temperature | Room Temperature to Reflux (approx. 76 °C) |
| Reaction Time | 1 - 4 hours |
| Step 2: Esterification | |
| 2,5-dichloroisonicotinoyl chloride | 1.0 eq |
| Ethanol | 1.2 - 5.0 eq |
| Base (e.g., Pyridine or Triethylamine) | 1.2 - 2.0 eq |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours |
| Work-up & Purification | |
| Quenching Agent | Water or Dilute Acid |
| Extraction Solvent | Ethyl Acetate or Dichloromethane |
| Purification Method | Column Chromatography or Distillation |
| Typical Overall Yield | 80 - 95% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol for Fischer-Speier Esterification
Materials:
-
2,5-dichloroisonicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloroisonicotinic acid (1.0 equivalent).
-
Add an excess of absolute ethanol (e.g., 20 equivalents), which also serves as the solvent.
-
Carefully and slowly, add concentrated sulfuric acid (0.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford this compound.
Protocol for Synthesis via Acid Chloride Intermediate
Materials:
-
2,5-dichloroisonicotinic acid
-
Thionyl Chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Dichloromethane
-
Anhydrous Ethanol
-
Anhydrous Pyridine or Triethylamine
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure: Step 1: Formation of 2,5-dichloroisonicotinoyl chloride
-
In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2,5-dichloroisonicotinic acid (1.0 equivalent).
-
Add thionyl chloride (2.0 equivalents) and a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Esterification
-
Dissolve the crude 2,5-dichloroisonicotinoyl chloride in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the ethanol/pyridine solution to 0 °C in an ice bath.
-
Slowly, add the solution of the acid chloride to the cooled ethanol/pyridine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (if triethylamine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or vacuum distillation to yield this compound.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Synthesis via Acid Chloride.
Conclusion
The synthesis of this compound from 2,5-dichloroisonicotinic acid can be effectively achieved by either Fischer-Speier esterification or a two-step procedure involving an acid chloride intermediate. While the Fischer esterification offers a more direct route, the acid chloride method often provides higher yields and may be more suitable for sensitive substrates. The choice of method will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The protocols and data presented in this guide serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dichloropyridine-4-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyridine ring and the ethyl carboxylate group, make it a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on related structures. The information is presented to support further research and application of this compound in pharmaceutical and agrochemical development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and application in synthetic chemistry. A summary of the available data is presented in the tables below.
General and Computed Properties
This table summarizes the basic molecular information and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂NO₂ | --INVALID-LINK--[] |
| Molecular Weight | 220.05 g/mol | --INVALID-LINK--[] |
| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1Cl)Cl | --INVALID-LINK--[] |
| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | --INVALID-LINK--[] |
| InChI Key | IBPDZRSCWRLNMV-UHFFFAOYSA-N | --INVALID-LINK--[] |
Experimental and Predicted Physical Properties
This table presents available experimental and predicted physical properties. It is important to note that some of this data is for the precursor, 2,5-Dichloropyridine-4-carboxylic acid, or is predicted, and experimental verification for the ethyl ester is recommended.
| Property | Value | Notes | Source |
| Boiling Point | 290.3 °C at 760 mmHg | Predicted value. | --INVALID-LINK--[] |
| Melting Point | 235-240 °C | For the precursor acid, 2,5-Dichloropyridine-4-carboxylic acid. | --INVALID-LINK-- |
| Solubility | Expected to be soluble in polar organic solvents. | Based on the structure and properties of similar compounds like ethyl isonicotinate. | --INVALID-LINK--[2] |
Synthesis and Purification
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 2,5-Dichloropyridine-4-carboxylic acid.
Proposed Synthesis: Fischer-Speier Esterification
This protocol is a standard and widely used method for the preparation of esters from carboxylic acids and alcohols.
Reaction Scheme:
Materials:
-
2,5-Dichloropyridine-4-carboxylic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Brine
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dichloropyridine-4-carboxylic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Caption: General workflow for the synthesis and purification of this compound.
Analytical Methods
Accurate determination of the purity and identity of this compound is essential. The following are standard analytical techniques that can be employed.
Gas Chromatography (GC)
GC is a suitable method for assessing the purity of volatile and semi-volatile compounds like the target ester.
Typical GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C, would be appropriate to separate the product from any starting material and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile impurities.
Typical HPLC Parameters:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detector: UV detector, monitoring at a wavelength where the pyridine ring shows strong absorbance (typically around 254 nm).
Spectroscopic Analysis
Spectroscopic methods are indispensable for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro and carboxylate groups.
-
¹³C NMR: Will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.
Potential Biological Significance and Applications
While specific biological activity data for this compound is not widely available in the public domain, the dichloropyridine scaffold is a known pharmacophore present in various biologically active molecules.
Role in Drug Discovery
Dichloropyridine derivatives have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as intermediates in the synthesis of more complex drug candidates.[3] The presence of two chlorine atoms provides sites for further chemical modification through nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Hypothetical Signaling Pathway Involvement
Based on the activities of other substituted pyridine compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. For instance, many kinase inhibitors incorporate a pyridine core. A hypothetical mechanism of action could involve the inhibition of a protein kinase, which is a common target in oncology and inflammatory diseases.
Disclaimer: The following diagram illustrates a hypothetical signaling pathway and is for conceptual purposes only. There is currently no direct experimental evidence linking this compound to this specific pathway.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by a derivative of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data on its physicochemical properties and biological activity are still emerging, this guide provides a foundational understanding based on available information and the properties of related compounds. The detailed protocols and analytical methods described herein are intended to facilitate further research and unlock the full potential of this versatile molecule.
References
"Ethyl 2,5-dichloropyridine-4-carboxylate" CAS number 603122-76-5
CAS Number: 603122-76-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dichloropyridine-4-carboxylate is a halogenated pyridine derivative with potential applications as a building block in organic synthesis. This document provides a summary of the currently available technical information for this compound. It is important to note that publicly accessible data on this specific molecule is limited, and this guide reflects the extent of the information that could be sourced. Many areas typically covered in a comprehensive technical whitepaper, such as detailed experimental protocols, extensive spectroscopic analysis, and biological activity, lack published data.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 603122-76-5 | [] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [] |
| Molecular Weight | 220.05 g/mol | [] |
| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1Cl)Cl | [] |
| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | [] |
| Description | Useful research chemical. | [] |
Synthesis and Reactivity
The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the two chlorine atoms and the carboxylate group on the pyridine ring. These features make the pyridine ring susceptible to nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis or amidation under appropriate conditions.
Spectroscopic Data
Comprehensive, published spectroscopic data (NMR, IR, Mass Spectrometry) for this compound could not be located. For researchers synthesizing or working with this compound, a full analytical characterization would be a critical step.
Applications in Research and Drug Development
While described as a "useful research chemical," specific applications of this compound in drug development or other research areas are not well-documented in publicly available literature.[] Generally, halogenated pyridines are valuable intermediates in medicinal chemistry due to their ability to serve as scaffolds for the synthesis of more complex molecules with potential biological activity. The dichloro-substitution pattern offers multiple points for chemical modification.
Safety Information
A Safety Data Sheet (SDS) is available for this compound, which should be consulted before handling the compound.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended.
Logical Relationships and Workflows
Due to the lack of detailed experimental and biological data, it is not possible to create meaningful diagrams of signaling pathways or complex experimental workflows. However, a simplified logical workflow for the potential synthesis and characterization of this compound can be conceptualized.
Caption: Conceptual workflow for the synthesis and analysis of the target compound.
Conclusion
This compound is a chemical compound for which there is a notable scarcity of detailed technical information in the public domain. While its basic chemical properties are known, a comprehensive understanding of its synthesis, reactivity, and potential applications requires further investigation and publication of research findings. This document serves as a starting point for researchers, highlighting the existing knowledge and the significant gaps that need to be filled through primary research.
References
- 2. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 3. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
Spectroscopic and Structural Elucidation of Ethyl 2,5-dichloropyridine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2,5-dichloropyridine-4-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on its chemical structure, alongside general experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and development.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₇Cl₂NO₂ Molecular Weight: 220.05 g/mol CAS Number: 603122-76-5
Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-6 (Pyridine ring) |
| ~8.1 | s | 1H | H-3 (Pyridine ring) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~164 | Quaternary | C=O (Ester) |
| ~152 | Quaternary | C-2 (Pyridine ring) |
| ~150 | Quaternary | C-6 (Pyridine ring) |
| ~145 | Quaternary | C-4 (Pyridine ring) |
| ~130 | Quaternary | C-5 (Pyridine ring) |
| ~125 | CH | C-3 (Pyridine ring) |
| ~62 | CH₂ | -OCH₂CH₃ |
| ~14 | CH₃ | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1470, 1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A patent application mentions the use of this compound and its characterization by LCMS, confirming its molecular weight.[1]
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 219/221/223 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 191/193/195 | [M - C₂H₄]⁺ |
| 174/176/178 | [M - OCH₂CH₃]⁺ |
| 146/148 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely cause significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that may yield a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Logical Flow for Structural Elucidation
This diagram shows the logical connections between different spectroscopic techniques and the information they provide for structural elucidation.
References
Commercial Availability and Technical Profile of Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2,5-dichloropyridine-4-carboxylate, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of complex organic molecules. Its utility is prominent in the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and further reactions, catering to the needs of researchers and professionals in the field of drug discovery and development.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, highlighting the typical quantities and contact information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| BOC Sciences | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | Useful research chemical.[1] |
| Angene Chemical | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | Available in various quantities (e.g., 100mg, 250mg, 1g, 5g). |
| Laibo Chem | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | - |
| AccelaChemBio | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | - |
| Topharman | 603122-76-5 | C₈H₇Cl₂NO₂ | 220.05 | Pricing available for 1g and 5g quantities. |
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental settings. The following table consolidates available data.
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂NO₂ | BOC Sciences |
| Molecular Weight | 220.05 g/mol | BOC Sciences |
| CAS Number | 603122-76-5 | Multiple Suppliers |
| Physical State | Solid | Guidechem |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1Cl)Cl | - |
| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | - |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following protocols are derived from patent literature, providing a basis for the laboratory-scale synthesis and further functionalization of this compound.
Synthesis of this compound
This protocol details the synthesis of the title compound from its corresponding carboxylic acid.
Materials:
-
2,5-dichloropyridine-4-carboxylic acid (3.70 g, 18.3 mmol, 1.00 equiv.)
-
Ethyl acetate (EtOAc) (91.5 mL)
-
Oxalyl dichloride (1.93 mL, 22.0 mmol, 1.20 equiv.)
-
N,N-dimethylformamide (DMF) (1 drop)
-
Ethanol (17.8 g, 21.8 mL, 386 mmol, 21.1 equiv.)
Procedure:
-
To a solution of 2,5-dichloropyridine-4-carboxylic acid in ethyl acetate, add oxalyl dichloride followed by one drop of N,N-dimethylformamide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ethanol to the reaction mixture.
-
Continue stirring for an additional period to complete the esterification.
-
Work-up the reaction mixture to isolate the desired product, this compound.
Reaction of this compound
This protocol describes a subsequent reaction of the title compound, demonstrating its utility as a chemical intermediate.
Materials:
-
This compound (1.0 g, 4.5 mmol)
-
Acetic acid (13 mL, 220 mmol, 48 equiv.)
-
Sodium acetate (1.9 g, 23 mmol, 5.0 equiv.)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in acetic acid, add sodium acetate.
-
Irradiate the reaction mixture in a microwave reactor at 170°C for 8 hours.
-
After cooling, pour the reaction mixture into ice and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic phase to yield the product.
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the synthesis process and the logical flow of the experimental procedures described.
Caption: Synthesis of this compound.
Caption: Subsequent reaction of the title compound.
References
An In-depth Technical Guide to the Reactivity of Dichloropyridine Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichloropyridine carboxylates are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The reactivity of these isomers is profoundly influenced by the positions of the two chlorine atoms and the carboxylate group on the pyridine ring. This guide provides a comprehensive analysis of the factors governing their reactivity, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding these reactivity patterns is crucial for the rational design of synthetic routes to access diverse functionalized pyridine derivatives.
This document details the electronic and steric effects that dictate the regioselectivity of substitution reactions, supported by available quantitative data and detailed experimental protocols for key transformations.
Principles of Reactivity
The reactivity of dichloropyridine carboxylate isomers is primarily governed by the interplay of several factors:
-
Electronic Effects of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. Nucleophilic attack at these positions leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1][2]
-
Position of Chlorine Atoms: Chlorine atoms at the activated C2, C4, and C6 positions are more susceptible to nucleophilic displacement. Isomers with chlorine atoms at the meta (C3, C5) positions are significantly less reactive in SNAr reactions as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[1]
-
Influence of the Carboxylate Group: The carboxylate group (-COOH or -COOR) is an electron-withdrawing group. Its position on the ring further influences the electrophilicity of the carbon atoms bearing the chlorine atoms. When conjugated with a chlorine-bearing carbon, it enhances its reactivity towards nucleophiles. The acidity of the carboxylic acid, indicated by its pKa value, also reflects the electronic environment of the ring.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary pathway for the functionalization of dichloropyridine carboxylates. The general order of reactivity for dichloropyridines in SNAr is: 2,4-dichloro > 2,6-dichloro >> 3,5-dichloro. The introduction of a carboxylate group modifies this general trend.
Comparative Reactivity of Isomers
While comprehensive kinetic data for all dichloropyridine carboxylate isomers is not available in the literature, a qualitative and semi-quantitative comparison can be made based on established principles and available experimental outcomes.
| Isomer Class | Position of -COOH | Relative Reactivity of Chloro Substituents | Notes |
| 2,6-Dichloropyridine | 3- or 4- | C2 ≈ C6 | The two chlorine atoms are electronically similar, leading to mixtures of mono-substituted products unless directed by steric hindrance. The carboxylate group at the 3- or 4-position further activates the ring. |
| 2,4-Dichloropyridine | 3-, 5-, or 6- | C4 > C2 | The C4 position is generally more reactive in classical SNAr due to superior stabilization of the Meisenheimer intermediate.[1] The position of the carboxylate group can fine-tune this selectivity. |
| 3,5-Dichloropyridine | 2- or 4- | C3 ≈ C5 (Low) | Both chlorine atoms are at meta positions relative to the nitrogen and are therefore significantly less reactive towards SNAr. Harsh reaction conditions are typically required. The carboxylate group provides some activation. |
| 2,3-Dichloropyridine | 4-, 5-, or 6- | C2 > C3 | The C2 position is more activated by the ring nitrogen. |
| 2,5-Dichloropyridine | 3-, 4-, or 6- | C2 > C5 | The C2 position is more activated than the C5 position. |
| 3,4-Dichloropyridine | 2-, 5-, or 6- | C4 > C3 | The C4 position is more activated by the ring nitrogen. |
Experimental Protocols for SNAr
Protocol 3.2.1: General Procedure for Amination of Dichloropyridine Carboxylates
This protocol describes a general method for the nucleophilic aromatic substitution of a dichloropyridine carboxylate with an amine.
Materials:
-
Dichloropyridine carboxylate isomer (1.0 eq)
-
Amine (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
Procedure:
-
To a solution of the dichloropyridine carboxylate in the chosen solvent, add the amine and the base.
-
Stir the reaction mixture at a temperature ranging from room temperature to 150 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the SNAr amination of dichloropyridine carboxylates.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the functionalization of dichloropyridine carboxylates. The regioselectivity of these reactions can differ from that of SNAr and is often controlled by the choice of ligand, catalyst, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds. For dichloropyridines, the reactivity of the chloro-positions is influenced by the catalytic system.
Table 4.1: Regioselectivity in Suzuki-Miyaura Coupling of Dichloropyridines
| Substrate | Catalyst/Ligand | Major Product | Notes |
| 2,4-Dichloropyridine | Pd/IPr | C4-arylation | A sterically hindered N-heterocyclic carbene ligand promotes coupling at the C4 position.[3] |
| 2,4-Dichloropyridine | Ligand-free "Jeffery" conditions | >99:1 C4-arylation | Ligand-free conditions can significantly enhance C4 selectivity.[3] |
| 2,5-Dichloropyridine | Ligand-free "Jeffery" conditions | C5-arylation | Unprecedented C5 selectivity can be achieved under these conditions.[3] |
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine carboxylate with a boronic acid.
Materials:
-
Dichloropyridine carboxylate isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the dichloropyridine carboxylate, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the choice of ligand is critical for controlling regioselectivity.
Protocol 4.2.1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine Derivatives
This protocol is adapted for the C2-selective amination of a 2,4-dichloropyridine derivative.[1]
Materials:
-
2,4-Dichloropyridine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add the 2,4-dichloropyridine derivative and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture at 100 °C for the required time (monitor by TLC or LC-MS).
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Physicochemical Data
The acidity (pKa) of the carboxylic acid group can provide insights into the electronic nature of the dichloropyridine carboxylate isomers.
Table 5.1: pKa Values of Dichloropyridine Carboxylic Acids
| Isomer | pKa | Reference |
| 2,6-Dichloropyridine-3-carboxylic acid | ~1.77 (Predicted) | N/A |
| Other isomers | Data not readily available | N/A |
Note: Experimental pKa values for most dichloropyridine carboxylate isomers are not widely reported in the literature. The value for 2,6-dichloropyridine-3-carboxylic acid is a predicted value and should be considered as an estimate.
Logical Relationships in Reactivity
The following diagram illustrates the decision-making process for the functionalization of a generic dichloropyridine carboxylate.
Caption: Decision tree for the functionalization of dichloropyridine carboxylates.
Conclusion
The reactivity of dichloropyridine carboxylate isomers is a complex but predictable interplay of electronic and steric factors. The positions of the nitrogen atom, chlorine substituents, and the carboxylate group collectively determine the most reactive sites for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While a complete set of quantitative kinetic data for all isomers is not yet available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize these versatile building blocks in the synthesis of novel and complex molecular targets. Further quantitative studies are needed to build a more comprehensive and predictive model of reactivity for this important class of compounds.
References
The Versatile Scaffold: Unlocking the Potential of Ethyl 2,5-dichloropyridine-4-carboxylate in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Heterocyclic compounds, particularly functionalized pyridines, represent a privileged class of scaffolds due to their prevalence in biologically active molecules and their versatile chemical reactivity. Among these, Ethyl 2,5-dichloropyridine-4-carboxylate stands out as a valuable and reactive building block. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its role as a key intermediate in the synthesis of bioactive molecules.
Core Compound Profile
This compound is a halogenated pyridine derivative. The presence of two chlorine atoms at the 2 and 5 positions, coupled with an ethyl carboxylate group at the 4-position, imparts distinct reactivity to the pyridine ring, making it a versatile substrate for a variety of chemical transformations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 603122-76-5 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| Appearance | Solid (form may vary) |
| Primary Use | Research chemical and synthetic intermediate |
Synthetic Utility and Key Reactions
The strategic placement of the chloro and carboxylate groups on the pyridine ring allows for a range of synthetic manipulations, making this compound a valuable starting material for creating diverse chemical libraries. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the pyridine ring for nucleophilic aromatic substitution, while the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides.
A key synthetic application of this scaffold lies in its use for the preparation of more complex heterocyclic systems. The parent compound, 2,5-dichloropyridine, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a precursor for certain herbicidal compounds.
Experimental Protocol: General Synthesis of 2,5-Dichloropyridine Derivatives
Objective: To couple an arylboronic acid to the 2-position of the dichloropyridine ring.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
This generalized workflow highlights how the dichloropyridine scaffold can be selectively functionalized to build molecular complexity.
Potential Therapeutic Applications: A Landscape of Possibilities
While direct evidence of this compound in clinical or preclinical drug candidates is limited, the broader class of dichloropyridine and functionalized pyridine derivatives has shown significant promise in various therapeutic areas. This suggests a rich potential for derivatives of the title compound.
1. Kinase Inhibitors:
The pyridine scaffold is a common feature in a multitude of kinase inhibitors, which are crucial in oncology and immunology. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The dichlorinated nature of this compound allows for the introduction of various substituents that can be tailored to target specific kinases. For example, derivatives of 2,4-dichloropyrimidine are key intermediates in the synthesis of targeted cancer therapies.
2. Anti-inflammatory Agents:
Derivatives of pyridine carboxylic acids have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or by affecting cytokine signaling. The 2,5-dichloro-4-carboxylate scaffold could be elaborated to produce novel anti-inflammatory drug candidates.
3. Herbicidal and Agrochemical Applications:
Patents have described the use of 2,5-dichloropyridine derivatives in the synthesis of herbicidal compounds, specifically 4-aminopicolinates. This highlights the broader utility of this chemical class beyond medicinal applications.
Visualizing the Potential: Synthetic Pathways and Logical Flow
To better illustrate the synthetic potential and logical workflow in utilizing this compound, the following diagrams are provided.
Caption: Synthetic pathways from this compound.
Caption: Drug discovery workflow utilizing the dichloropyridine scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block in the arsenal of medicinal chemists. Its inherent reactivity and potential for diverse functionalization make it an attractive starting point for the synthesis of novel therapeutic agents. While direct applications are still emerging, the proven success of related pyridine and dichloropyrimidine scaffolds in areas such as oncology and inflammation strongly suggests that derivatives of this compound could yield potent and selective drug candidates. Further exploration of its synthetic utility and the biological activity of its derivatives is warranted and holds the potential to unlock new avenues in drug discovery. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their quest for next-generation therapeutics.
The Versatile Scaffold: Ethyl 2,5-dichloropyridine-4-carboxylate as a Core Building Block in Modern Agrochemicals
For Immediate Release
[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the strategic selection of foundational molecular structures is paramount to the discovery of novel and effective crop protection agents. Among the myriad of heterocyclic compounds, Ethyl 2,5-dichloropyridine-4-carboxylate has emerged as a noteworthy building block, offering a versatile scaffold for the synthesis of a new generation of herbicides and insecticides. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and, most importantly, its application in the creation of potent agrochemicals, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Synthesis
This compound is a chlorinated pyridine derivative characterized by the presence of two chlorine atoms at the 2 and 5 positions and an ethyl carboxylate group at the 4 position of the pyridine ring. These features bestow upon the molecule a unique reactivity profile, making it an ideal starting material for the introduction of diverse functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 603122-76-5 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
| Solubility | Soluble in most organic solvents |
The synthesis of the parent compound, 2,5-dichloropyridine, a key precursor, is a critical first step. A patented method highlights a green and safe preparation route starting from maleic diester and nitromethane. This process involves a condensation reaction, followed by hydrogenation cyclization and subsequent chlorination to yield 2,5-dichloropyridine.[1]
Role as a Precursor in Agrochemical Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing moieties. This adaptability is crucial for tuning the biological activity and selectivity of the final agrochemical product.
While direct synthesis pathways from this compound to commercialized agrochemicals are not extensively detailed in publicly available literature, its structural relative, 2,5-dichloropyridine, is a well-established intermediate in the production of neonicotinoid insecticides.[2] This suggests the potential for this compound to be a key component in the synthesis of novel pyridine-based crop protection agents.
Synthesis of Pyridine-Based Herbicides
The pyridine carboxylate functional group is a well-known toxophore in the herbicide domain. The "Rinskor™" active ingredient family (florpyrauxifen-benzyl) is a prominent example of modern pyridine-based herbicides.[3] While the direct use of this compound in the synthesis of these specific commercial products is not documented, its core structure is highly relevant. The general synthetic strategy for such herbicides often involves the coupling of a functionalized pyridine carboxylic acid with various alcohol or amine side chains.
Below is a generalized workflow illustrating the potential synthetic utility of this compound in creating novel herbicide candidates.
References
An In-depth Technical Guide to the Structural Analysis of Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dichloropyridine-4-carboxylate, a halogenated pyridine derivative, presents a molecule of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the currently available structural and analytical information for this compound. Due to the limited publicly accessible experimental data, this document also outlines a proposed synthetic route and a comprehensive analytical workflow for its full structural elucidation. The information is compiled from various chemical databases and patent literature.
Introduction
This compound (CAS No. 603122-76-5) is a substituted pyridine compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its structure, featuring a pyridine ring with two chlorine substituents and an ethyl carboxylate group, offers multiple sites for further chemical modification. An accurate understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in research and development.
Molecular and Physicochemical Properties
A summary of the basic molecular and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 603122-76-5 | Multiple sources |
| Molecular Formula | C₈H₇Cl₂NO₂ | Multiple sources |
| Molecular Weight | 220.05 g/mol | Multiple sources |
| Appearance | Colorless oil | [1] |
| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | [2] |
| InChIKey | WNYVXIWPEGGUKG-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1cc(Cl)cnc1Cl | Multiple sources |
Synthesis and Purification
Proposed Synthesis of 2,5-Dichloropyridine-4-carboxylic Acid
The synthesis of the precursor acid, 2,5-dichloropyridine-4-carboxylic acid (CAS 88912-26-9), is a key step. While a specific protocol for this synthesis was not found, a general method for the preparation of dichloropyridines involves the chlorination of hydroxypyridines.
Esterification to this compound
The esterification of 2,5-dichloropyridine-4-carboxylic acid to the corresponding ethyl ester is the final step. A patent document describes the purification of the final product, suggesting a standard workup procedure.
Experimental Protocol (Proposed):
-
To a solution of 2,5-dichloropyridine-4-carboxylic acid in ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by silica gel column chromatography to afford this compound as a colorless oil.[1]
Caption: Proposed synthetic workflow for this compound.
Structural Analysis
A comprehensive structural analysis of a novel compound typically involves a combination of spectroscopic and crystallographic techniques. The following sections outline the expected analytical data and a logical workflow for characterization.
Mass Spectrometry (MS)
A GC-MS spectrum is available for a compound identified as "3-Pyridinecarboxylic acid, 2,5-dichloro-, ethyl ester", which corresponds to the target molecule.
Table 2: Mass Spectrometry Data
| Analysis Type | Data | Source |
| Mass Spectrum (GC-MS) | A mass spectrum is available in the SpectraBase database. The spectrum would be expected to show a molecular ion peak (M+) and isotopic peaks corresponding to the two chlorine atoms. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound has been found in the public domain. Predicted NMR data can be calculated using computational chemistry software.
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~8.5 | s | Pyridine H-6 |
| ~8.0 | s | Pyridine H-3 | |
| ~4.4 | q | -OCH₂CH₃ | |
| ~1.4 | t | -OCH₂CH₃ | |
| ¹³C | ~164 | s | C=O |
| ~152 | s | Pyridine C-2 | |
| ~148 | s | Pyridine C-5 | |
| ~140 | s | Pyridine C-4 | |
| ~135 | s | Pyridine C-6 | |
| ~125 | s | Pyridine C-3 | |
| ~62 | s | -OCH₂CH₃ | |
| ~14 | s | -OCH₂CH₃ |
Note: These are estimated values and require experimental verification.
Infrared (IR) Spectroscopy
Experimental IR data is not available. The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | 1720-1740 |
| C-O (ester) | 1250-1300 |
| C=N, C=C (aromatic) | 1450-1600 |
| C-Cl | 700-850 |
| C-H (aliphatic) | 2850-3000 |
X-ray Crystallography
No crystal structure data for this compound is currently available in crystallographic databases. Obtaining a single crystal suitable for X-ray diffraction would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
Caption: A logical workflow for the complete structural characterization of the title compound.
Conclusion
The structural analysis of this compound is currently hampered by a lack of publicly available experimental data. This guide has consolidated the known properties and presented a likely synthetic route and a standard analytical workflow for its comprehensive characterization. Further research is required to obtain detailed spectroscopic and crystallographic data to fully elucidate the structure and properties of this compound, which will be essential for its potential applications in various fields of chemical synthesis.
References
An In-depth Technical Guide to the Solubility of Ethyl 2,5-dichloropyridine-4-carboxylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Ethyl 2,5-dichloropyridine-4-carboxylate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds in various organic solvents. Detailed methodologies for gravimetric, spectroscopic, and chromatographic techniques are presented to enable researchers to generate reliable solubility data. Additionally, a generalized experimental workflow is provided to guide the process of solvent selection and solubility determination.
Introduction
This compound is a halogenated pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and various screening assays. Solubility dictates the choice of reaction media, crystallization conditions, and the feasibility of formulation strategies for drug delivery.
This guide serves as a practical resource for researchers by outlining robust and validated methods for the experimental determination of solubility. The protocols described herein are widely applicable to a range of organic compounds.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data necessitates experimental determination to accurately assess its solubility profile. The following sections provide detailed protocols for this purpose.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Alcohols | Methanol | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | ||
| Isopropanol | Data not available | Data not available | ||
| Ketones | Acetone | Data not available | Data not available | |
| Methyl Ethyl Ketone | Data not available | Data not available | ||
| Esters | Ethyl Acetate | Data not available | Data not available | |
| Ethers | Diethyl Ether | Data not available | Data not available | |
| Tetrahydrofuran (THF) | Data not available | Data not available | ||
| Halogenated | Dichloromethane (DCM) | Data not available | Data not available | |
| Hydrocarbons | Chloroform | Data not available | Data not available | |
| Aromatic | Toluene | Data not available | Data not available | |
| Hydrocarbons | ||||
| Amides | Dimethylformamide (DMF) | Data not available | Data not available | |
| Other | Acetonitrile | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
Researchers are encouraged to populate this table with their experimentally determined data.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the properties of the compound, the required accuracy, and the available instrumentation.
This classical and straightforward method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[1][2][3][4]
3.1.1. Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven
3.1.2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved solute no longer changes over time.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. Immediately filter the solution using a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Gravimetric Determination: Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
3.1.3. Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100
This method is suitable if the compound has a chromophore that absorbs in the UV/Vis region and is rapid and requires a small amount of material.[6][7][8]
3.2.1. Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Selected organic solvents (UV grade)
3.2.2. Procedure:
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a relevant wavelength range to determine the λmax, the wavelength of maximum absorbance.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound with a precisely known concentration in the chosen solvent.
-
Perform a series of accurate serial dilutions to create several standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-5 of section 3.1.2).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
HPLC is a highly accurate and specific method for determining solubility, especially for complex mixtures or when the compound lacks a strong UV chromophore (if a suitable detector like a mass spectrometer is used).[9][10][11]
3.3.1. Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD)
-
HPLC column appropriate for the compound
-
Volumetric flasks and pipettes
-
This compound
-
HPLC-grade solvents
3.3.2. Procedure:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound with a precisely known concentration in a suitable solvent (which may be the mobile phase).
-
Prepare a series of standard solutions by diluting the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the regression equation.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-5 of section 3.1.2).
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the peak area of the sample and the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the solubility of the compound.
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid organic compound.
Conclusion
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a nucleophilic aromatic substitution (SNAr) reaction on Ethyl 2,5-dichloropyridine-4-carboxylate. This protocol is designed to serve as a foundational method for the synthesis of novel substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents. The provided methodology is based on established principles of nucleophilic aromatic substitution on activated heterocyclic systems. Due to the lack of specific literature precedent for this substrate, this protocol outlines a general procedure and highlights the potential for the formation of isomeric products.
Introduction
This compound is a versatile starting material for the synthesis of a variety of substituted pyridines. The presence of two chlorine atoms, activated by the electron-withdrawing pyridine nitrogen and the ethyl carboxylate group at the 4-position, makes the aromatic ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a wide range of functional groups, including amines, ethers, and thioethers, onto the pyridine core. These modifications are crucial in the fields of medicinal chemistry and drug development for the exploration of structure-activity relationships (SAR).
The key challenge in the nucleophilic substitution of this compound is the regioselectivity of the reaction. The two chlorine atoms at the C2 and C5 positions are electronically distinct. The C2 position is directly activated by the pyridine nitrogen, while both C2 and C5 positions are influenced by the ester group at C4. Without direct experimental evidence, it is plausible that a nucleophile could attack either position, potentially leading to a mixture of isomeric products. Therefore, careful analysis of the reaction outcome is essential.
Data Presentation
The following table summarizes the general reaction parameters for a representative nucleophilic substitution on this compound with a primary amine.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Primary Amine (e.g., Benzylamine) | 1.1 - 1.5 equivalents | A slight excess of the nucleophile is often used to ensure complete consumption of the starting material. |
| Base (e.g., Triethylamine, DIPEA) | 1.5 - 2.0 equivalents | To neutralize the HCl generated during the reaction. |
| Solvent | Anhydrous Ethanol, Acetonitrile, or DMF | The choice of solvent can influence the reaction rate and selectivity. DMF is a good option for less reactive nucleophiles due to its high boiling point and polarity. |
| Reaction Conditions | ||
| Temperature | Room temperature to 100 °C | The reaction temperature will depend on the reactivity of the nucleophile. Monitoring the reaction by TLC is recommended to determine the optimal temperature. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent side reactions with atmospheric moisture and oxygen. |
| Potential Products | ||
| Ethyl 2-(benzylamino)-5-chloropyridine-4-carboxylate | Major or Minor Product | Substitution at the C2 position. |
| Ethyl 5-(benzylamino)-2-chloropyridine-4-carboxylate | Major or Minor Product | Substitution at the C5 position. |
| Expected Yield | 40 - 80% (combined isomers) | The yield can vary significantly based on the nucleophile and reaction conditions. |
Experimental Protocol
This protocol describes a general procedure for the nucleophilic substitution of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Add the primary amine (1.1-1.5 eq.) to the solution.
-
Add the base (triethylamine or DIPEA, 1.5-2.0 eq.) to the reaction mixture.
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C for ethanol).
-
Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to separate the potential isomeric products and any unreacted starting material.
-
Collect the fractions containing the desired product(s) and combine them.
-
Remove the solvent under reduced pressure to yield the purified product(s).
-
-
Characterization:
-
Characterize the purified product(s) by appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the substitution.
-
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction scheme for the nucleophilic substitution.
Caption: General experimental workflow for the nucleophilic substitution.
Application Notes and Protocols for Suzuki Coupling of Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and reaction conditions for the selective Suzuki coupling of Ethyl 2,5-dichloropyridine-4-carboxylate, a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C2 and C5 positions, influenced by the electron-withdrawing ethyl carboxylate group at C4, allows for regioselective functionalization, paving the way for the synthesis of novel substituted pyridine derivatives.
For 2,5-dihalopyridines, the C2 position is generally more electrophilic and, therefore, more susceptible to oxidative addition by a palladium catalyst in standard Suzuki coupling conditions. However, specialized "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to favor coupling at the C5 position.[1] This document outlines two distinct protocols to achieve selective mono-arylation at either the C2 or C5 position of this compound.
Data Presentation: Predicted Regioselective Suzuki Coupling Conditions
The following table summarizes the proposed reaction conditions for achieving regioselective Suzuki coupling of this compound with arylboronic acids. These conditions are based on established protocols for related 2,5-dichloropyridine systems and take into account the electronic influence of the C4-ester substituent.[1][2]
| Target Selectivity | Catalyst (mol%) | Ligand/Additive (mol%/equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Predicted Major Product |
| C2-Selective | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | Ethyl 2-aryl-5-chloropyridine-4-carboxylate |
| C5-Selective | Pd(OAc)₂ (2) | NBu₄Br (3.0) | K₂CO₃ (1.5) | DMF | 100 | 24+ | Ethyl 5-aryl-2-chloropyridine-4-carboxylate |
Experimental Protocols
Protocol 1: Predicted C2-Selective Suzuki Coupling
This protocol is designed for the preferential arylation at the C2 position of this compound using a phosphine ligand.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 2-aryl-5-chloropyridine-4-carboxylate.
Protocol 2: Predicted C5-Selective Suzuki Coupling (Ligand-Free Jeffery Conditions)
This protocol is designed for the preferential arylation at the C5 position of this compound using ligand-free conditions with a phase-transfer catalyst.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), tetrabutylammonium bromide (3.0 equiv), and potassium carbonate (1.5 equiv).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS for the formation of the desired product. Reaction times can be 24 hours or longer.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired Ethyl 5-aryl-2-chloropyridine-4-carboxylate.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for the Esterification of 2,5-Dichloropyridine-4-Carboxylic Acid to its Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ethyl 2,5-dichloropyridine-4-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. Two primary methods for the esterification of 2,5-dichloropyridine-4-carboxylic acid are presented: the classic Fischer-Speier acid-catalyzed esterification and a thionyl chloride-mediated approach.
Introduction
The esterification of 2,5-dichloropyridine-4-carboxylic acid is a crucial step in the synthesis of various biologically active molecules. The resulting ethyl ester serves as a versatile building block for further functionalization. The choice of esterification method can depend on factors such as substrate sensitivity, desired yield, and available reagents. This document outlines two robust and commonly employed procedures.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] To drive the reaction towards the product, a large excess of the alcohol is typically used, and the water formed as a byproduct is often removed.[3][4]
Experimental Protocol
Materials:
-
2,5-dichloropyridine-4-carboxylic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)[5]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyridine-4-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (10-20 eq), which also serves as the solvent.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Quantitative Data
| Parameter | Value/Range | Reference |
| Reactant Ratio (Acid:Alcohol) | 1:10 to 1:20 | [2] |
| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents | [2] |
| Reaction Temperature | Reflux (~78 °C) | [3] |
| Reaction Time | 4 - 8 hours | [2] |
| Typical Yield | 85 - 95% | [1] |
Method 2: Thionyl Chloride Mediated Esterification
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.[6] This approach is often faster and can be advantageous for less reactive carboxylic acids.
Experimental Protocol
Materials:
-
2,5-dichloropyridine-4-carboxylic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Ethanol (absolute)
-
Pyridine or Triethylamine (optional, as an acid scavenger)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a fume hood, suspend 2,5-dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂).
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous ethanol (1.5-2.0 eq) dropwise. If desired, a non-nucleophilic base like pyridine or triethylamine (1.1 eq) can be added to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value/Range | Reference |
| Thionyl Chloride | 1.5 - 2.0 equivalents | [6] |
| Reaction Temperature (Acyl Chloride Formation) | Reflux | [6] |
| Reaction Time (Acyl Chloride Formation) | 1 - 3 hours | [6] |
| Ethanol | 1.5 - 2.0 equivalents | [6] |
| Reaction Temperature (Ester Formation) | 0 °C to Room Temperature | |
| Reaction Time (Ester Formation) | 1 - 2 hours | |
| Typical Yield | > 90% | [6] |
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Thionyl Chloride Mediated Esterification Workflow
Caption: Workflow for Thionyl Chloride Esterification.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Fischer-Speier Esterification Mechanism.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.
-
The workup procedures involving sodium bicarbonate will produce CO₂ gas, which can cause pressure buildup if not properly vented.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
hydrolysis of "Ethyl 2,5-dichloropyridine-4-carboxylate" to the corresponding carboxylic acid
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental and critical transformation in organic synthesis. This reaction is particularly significant in the fields of pharmaceutical and fine chemical manufacturing, where the carboxylic acid moiety often serves as a key functional group or a crucial intermediate for subsequent chemical modifications. Ethyl 2,5-dichloropyridine-4-carboxylate is a valuable precursor for the synthesis of 2,5-dichloropyridine-4-carboxylic acid. The presence of the dichloro-substituted pyridine ring makes this carboxylic acid a potentially important building block in medicinal chemistry and materials science, influencing the biological activity and physical properties of derived compounds.
This document provides a detailed protocol for the hydrolysis of this compound. The procedure is based on established methods for the saponification of related heterocyclic and halogenated esters, offering a reliable methodology for researchers, scientists, and professionals in drug development.[1]
Reaction Principle
The hydrolysis of an ester can be performed under either acidic or basic conditions.[2] Basic hydrolysis, also known as saponification, is frequently the method of choice for preparative synthesis because the reaction is irreversible, which typically leads to higher yields.[1] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. A subsequent acidification step is necessary to protonate the carboxylate and afford the desired carboxylic acid.[1]
Step 1 (Saponification): this compound + Base (e.g., LiOH, NaOH, KOH) → Sodium or Lithium 2,5-dichloropyridine-4-carboxylate + Ethanol
Step 2 (Acidification): Sodium or Lithium 2,5-dichloropyridine-4-carboxylate + Acid (e.g., HCl) → 2,5-dichloropyridine-4-carboxylic acid
Experimental Protocols
This section details two common protocols for the hydrolysis of this compound: a base-catalyzed method and an acid-catalyzed method.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from established procedures for the hydrolysis of similar halogenated esters and is expected to be effective for the title compound.[1][3]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (a 2:1 v/v ratio is a good starting point).
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 2-5 equivalents).
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up - Quenching and Acidification: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to approximately 3-4 by the dropwise addition of 1 M HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one more time with ethyl acetate to ensure complete recovery of the product.[1]
-
Washing: Combine the organic extracts and wash them with brine.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-dichloropyridine-4-carboxylic acid.[1]
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on general principles of acid-catalyzed ester hydrolysis.[2][4][5]
Materials:
-
This compound
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 10% v/v)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and an excess of dilute sulfuric acid or hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-16 hours). Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cooling and Extraction: After completion, cool the solution to room temperature. Extract the aqueous phase with ethyl acetate (3-4 times).
-
Washing: Combine all organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent by evaporation under reduced pressure to yield the crude 2,5-dichloropyridine-4-carboxylic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the hydrolysis of this compound. (Note: These are illustrative values and may vary based on experimental conditions).
| Parameter | Protocol 1 (Base-Catalyzed) | Protocol 2 (Acid-Catalyzed) |
| Starting Material | This compound | This compound |
| Base/Acid | LiOH·H₂O (3 equiv.) | 10% H₂SO₄ (excess) |
| Solvent | THF/Water (2:1) | Water |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 18 hours | 12 hours |
| Yield (Crude) | 95% | 85% |
| Purity (by HPLC) | >98% | >95% |
| Product | 2,5-dichloropyridine-4-carboxylic acid | 2,5-dichloropyridine-4-carboxylic acid |
Visualizations
Diagram 1: Reaction Scheme
References
The Strategic Utility of Ethyl 2,5-dichloropyridine-4-carboxylate in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dichloropyridine-4-carboxylate is a versatile and highly reactive building block for the synthesis of a wide array of novel heterocyclic compounds. The presence of two distinct chlorine atoms at the C2 and C5 positions of the pyridine ring, activated by the electron-withdrawing ethyl carboxylate group at C4, allows for selective functionalization through various modern synthetic methodologies. This strategic positioning of reactive sites makes it an invaluable scaffold for generating molecular diversity, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the two chlorine atoms opens avenues for sequential and site-selective reactions, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocycles, with a primary focus on palladium-catalyzed cross-coupling reactions. While specific documented examples for this exact ester are limited, the protocols provided are based on established methodologies for the closely related and well-studied 2,5-dichloropyridine. These methods are directly applicable and serve as a robust starting point for researchers.
Application Notes
The primary synthetic transformations involving this compound are nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the C4-ester, facilitates these reactions.
1. Site-Selective Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the two chlorine atoms exhibit different reactivities, allowing for selective functionalization. Generally, the C2 position is more susceptible to oxidative addition to the palladium(0) catalyst due to its electronic environment and proximity to the ring nitrogen. This allows for the selective introduction of an aryl or heteroaryl group at the C2 position while leaving the C5 chlorine available for subsequent transformations.
By carefully selecting the catalyst, ligand, and reaction conditions, the selectivity can be controlled to favor either the C2 or C5 position. This selective functionalization is a key strategy in building complex molecules with desired substitution patterns. For instance, a C2-arylated intermediate can undergo a second cross-coupling or a nucleophilic substitution at the C5 position, leading to dissymmetric pyridine derivatives.
2. Synthesis of Fused Heterocyclic Systems:
This compound is an excellent precursor for the synthesis of fused heterocyclic systems. For example, a nucleophilic substitution at the C2 position with a binucleophilic reagent can be followed by an intramolecular cyclization to construct a new ring fused to the pyridine core. The ester group at the C4 position can also participate in cyclization reactions after suitable modification.
Experimental Protocols
The following protocols are adapted from established procedures for 2,5-dichloropyridine and are expected to be highly effective for this compound.[1] Researchers should consider minor optimizations of reaction conditions to account for the electronic influence of the ethyl carboxylate group.
Protocol 1: C2-Selective Suzuki-Miyaura Cross-Coupling
This protocol is designed for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-pyridine-4-carboxylate product.
Data Presentation
The following table summarizes typical reaction conditions for the site-selective Suzuki-Miyaura coupling of 2,5-dichloropyridine, which can be used as a starting point for the optimization of reactions with this compound.[1]
Table 1: Conditions for Site-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Catalyst (mol%) | Ligand/Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | 4-Tolylboronic acid | 85-95 | >99:1 |
| Pd₂(dba)₃ (1) | NBu₄Cl (3) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 4-Fluorophenylboronic acid | 45-55 | >99:1 (for C5) |
Mandatory Visualizations
Experimental Workflow for C2-Selective Suzuki Coupling
Caption: Workflow for the C2-selective Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Sequential Functionalization
Caption: Synthetic pathways originating from this compound.
References
Application Notes and Protocols for the Derivatization of the Carboxylate Group of Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylate group of Ethyl 2,5-dichloropyridine-4-carboxylate. This compound is a valuable building block in medicinal chemistry and materials science, and the derivatization of its ester functional group opens avenues for the synthesis of a diverse range of novel molecules, including amides, acids, and other esters. The protocols provided herein are based on established chemical literature and are intended to serve as a comprehensive guide for laboratory practice.
Application Note 1: Hydrolysis to 2,5-Dichloropyridine-4-carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the initial step for further derivatization, such as amide bond formation. This conversion can be achieved under various conditions, with the choice of method depending on the desired reaction time and available equipment.
Data Presentation: Hydrolysis Methods
| Method | Base/Acid | Solvent(s) | Temperature | Time | Yield | Reference |
| Microwave-Assisted | Sodium Acetate | Acetic Acid | 170 °C | 8 h | N/A | [1] |
| Conventional Basic Hydrolysis | Lithium Hydroxide | THF/Water | Room Temp. | 12-24 h | High | General |
Yields are typically high for basic hydrolysis but may vary depending on the specific reaction and purification conditions.
Experimental Protocols
Protocol 1.1: Microwave-Assisted Hydrolysis of this compound
This protocol is adapted from a patented procedure and offers a rapid method for hydrolysis.[1]
Materials:
-
This compound
-
Acetic acid
-
Sodium acetate
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, dissolve this compound (1.0 g, 4.5 mmol) in acetic acid (13 mL).
-
Add sodium acetate (1.9 g, 23 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2,5-dichloropyridine-4-carboxylic acid.
Protocol 1.2: Conventional Basic Hydrolysis
This protocol employs standard laboratory conditions for saponification.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add LiOH·H₂O (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford 2,5-dichloropyridine-4-carboxylic acid.
Visualization: Hydrolysis of this compound
Caption: General reaction scheme for the hydrolysis of the ethyl ester.
Application Note 2: Amide Bond Formation from 2,5-Dichloropyridine-4-carboxylic Acid
The synthesis of amide derivatives is a cornerstone of drug discovery. The following protocols detail the coupling of 2,5-dichloropyridine-4-carboxylic acid with various amines.
Data Presentation: Amide Coupling Methods
| Coupling Reagent | Amine Partner | Base | Solvent | Temperature | Time | Yield | Reference |
| T3P® | Primary Amine | Triethylamine | EtOAc | Room Temp. | 16 h | N/A | [1] |
| HATU/DIPEA | Various | DIPEA | DMF | Room Temp. | 2-16 h | Good | General |
| EDC/HOBt | Various | DIPEA or Et₃N | DMF/DCM | Room Temp. | 12-24h | Good | General |
Yields are generally good to excellent but depend on the specific amine and reaction conditions.
Experimental Protocols
Protocol 2.1: Amide Synthesis using 1-Propanephosphonic Anhydride (T3P®)
This protocol utilizes a modern and efficient coupling reagent.[1]
Materials:
-
2,5-Dichloropyridine-4-carboxylic acid
-
Amine (primary or secondary)
-
1-Propanephosphonic anhydride (T3P®, 50% solution in EtOAc or DMF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,5-Dichloropyridine-4-carboxylic acid (1 equivalent) in the chosen solvent, add the amine (1.1 equivalents) and the base (3 equivalents).
-
To this stirred mixture, add the T3P® solution (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization: Amide Formation Workflow
Caption: General workflow for amide synthesis from the carboxylic acid.
Application Note 3: Direct Amidation of this compound
While less common than the two-step hydrolysis-coupling sequence, direct conversion of the ethyl ester to an amide (aminolysis) can be achieved, typically requiring elevated temperatures or specific catalysts. This one-pot method can be advantageous by reducing the number of synthetic steps.
Experimental Protocol
Protocol 3.1: High-Temperature Aminolysis
Materials:
-
This compound
-
Amine (primary or secondary, preferably in excess)
-
High-boiling point solvent (e.g., DMF, NMP, or neat amine)
-
Sealed reaction vessel
-
Standard laboratory glassware for work-up
Procedure:
-
In a sealed reaction vessel, combine this compound (1 equivalent) and the desired amine (2-10 equivalents). A high-boiling point solvent can be used if the amine is a solid or to facilitate the reaction.
-
Heat the mixture to a high temperature (e.g., 100-150 °C) for several hours to days. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine to remove excess amine and any salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Visualization: Direct Aminolysis
Caption: Reaction scheme for the direct conversion of the ethyl ester to an amide.
These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific substrates and experimental goals. Standard laboratory safety precautions should be followed at all times.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2,5-dichloropyridine-4-carboxylate. This functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for the introduction of molecular diversity. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position is anticipated to influence the regioselectivity of these transformations, making the understanding and control of reaction conditions crucial for achieving desired synthetic outcomes.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.[1][2] In the context of this compound, the two chlorine atoms at the C2 and C5 positions offer opportunities for selective functionalization. Generally, in 2,5-dichloropyridines, the C2 position is more susceptible to oxidative addition by palladium due to the electronic influence of the ring nitrogen.[3][4] However, the strongly electron-withdrawing ester group at the C4-position is expected to further activate both C-Cl bonds, potentially altering the inherent regioselectivity. The choice of catalyst, ligands, base, and solvent system will be critical in directing the reaction to the desired position.[2][4]
This document covers key palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Data Presentation: Predicted Regioselectivity and Representative Yields
The following tables summarize the predicted regioselectivity and expected yields for the cross-coupling reactions of this compound based on established principles for related 2,5-dichloropyridine systems.[2][3][4] Note: These are predicted outcomes and will likely require optimization for this specific substrate.
Table 1: Predicted Outcomes for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Predicted Major Product | Expected Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Arylboronic acid | 2-Aryl-5-chloro-pyridine-4-carboxylate | 70-90 |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Toluene | 110 | 18-24 | Heteroarylboronic acid | 2-Heteroaryl-5-chloro-pyridine-4-carboxylate | 65-85 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 16 | Vinylboronic acid | 5-Chloro-2-vinyl-pyridine-4-carboxylate | 60-80 |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | NMP/H₂O | 100 | 18 | Arylboronic acid | 5-Aryl-2-chloro-pyridine-4-carboxylate | 50-70 |
Table 2: Predicted Outcomes for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Predicted Major Product | Expected Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 12-24 | Primary/Secondary Amine | Ethyl 5-chloro-2-(amino)pyridine-4-carboxylate | 75-95 |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18-24 | Arylamine | Ethyl 2-(arylamino)-5-chloropyridine-4-carboxylate | 70-90 |
Table 3: Predicted Outcomes for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Predicted Major Product | Expected Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 8-16 | Terminal Alkyne | Ethyl 5-chloro-2-(alkynyl)pyridine-4-carboxylate | 70-85 |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | Terminal Alkyne | Ethyl 5-chloro-2-(alkynyl)pyridine-4-carboxylate | 65-80 |
Experimental Protocols
The following are detailed protocols for the key cross-coupling reactions. Disclaimer: These protocols are based on reactions with analogous 2,5-dichloropyridine substrates and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: C2-Selective Suzuki-Miyaura Coupling
This protocol is designed for the preferential arylation or vinylation at the C2 position of this compound.[3]
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk flask.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-5-chloropyridine-4-carboxylate.
Protocol 2: C2-Selective Buchwald-Hartwig Amination
This protocol describes the amination at the C2 position, which is generally the more reactive site for this type of transformation.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv.) and BINAP (0.04 equiv.) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-chloropyridine-4-carboxylate derivative.
Protocol 3: C2-Selective Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne at the C2 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF) and triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-5-chloropyridine-4-carboxylate.
Mandatory Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: Synthesis of Amides from Ethyl 2,5-dichloropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of amide derivatives starting from Ethyl 2,5-dichloropyridine-4-carboxylate. The methodologies presented herein offer two distinct and reliable synthetic strategies: an indirect two-step approach via a carboxylic acid intermediate and a more direct one-step aminolysis. These routes provide flexibility in substrate scope and reaction scale, catering to diverse research and development needs in medicinal chemistry and materials science.
Overview of Synthetic Strategies
The synthesis of 2,5-dichloropyridine-4-carboxamides from the corresponding ethyl ester can be efficiently achieved through two primary pathways. The choice of method will depend on the specific amine to be coupled, the desired purity of the final product, and the required scale of the synthesis.
-
Indirect Amidation (via Carboxylic Acid): This robust and versatile two-step method involves the initial hydrolysis of the ethyl ester to the corresponding 2,5-dichloropyridine-4-carboxylic acid. This intermediate is then activated and coupled with the desired amine using standard peptide coupling reagents or by converting it to a reactive acyl chloride. This approach is generally high-yielding and applicable to a wide range of amines, including those that are less reactive.
-
Direct Aminolysis: This one-step approach involves the direct reaction of the ethyl ester with an amine. While being more atom-economical and having fewer workup steps, this method may require more forcing conditions (e.g., higher temperatures) and might not be suitable for all amines, particularly those with low nucleophilicity. Optimization of reaction conditions is often necessary to achieve satisfactory yields.
Data Presentation
The following tables summarize the expected quantitative data for each synthetic approach, based on typical yields and reaction times for analogous transformations.
Table 1: Indirect Amidation via 2,5-dichloropyridine-4-carboxylic acid
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydrolysis | LiOH or NaOH | THF/H₂O | 25-60 | 2-6 | 90-98 |
| 2a | Amide Coupling (EDC/HOBt) | EDC, HOBt, DIPEA | DMF or CH₂Cl₂ | 0-25 | 12-24 | 75-95 |
| 2b | Amide Coupling (HATU) | HATU, DIPEA | DMF | 25 | 2-8 | 80-98 |
| 2c | Amide Coupling (Acyl Chloride) | 1. SOCl₂2. Amine, Et₃N | Toluene or CH₂Cl₂ | 0-80 | 2-5 | 70-90 |
Table 2: Direct Aminolysis
| Amine Type | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alkyl Amine | Amine (excess) | Neat or EtOH | 80-120 | 12-48 | 50-80 |
| Secondary Alkyl Amine | Amine (excess) | Neat or Dioxane | 100-150 | 24-72 | 40-70 |
| Aniline (electron-rich) | Amine, NaHMDS | THF | 25-60 | 6-18 | 60-85 |
| Aniline (electron-poor) | Amine, NaHMDS | THF or Dioxane | 60-100 | 12-36 | 30-60 |
Experimental Protocols
Method 1: Indirect Amidation
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours or at 60 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate, 2,5-dichloropyridine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2a: Amide Coupling using EDC/HOBt
-
To a solution of 2,5-dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2b: Amide Coupling using HATU
-
To a solution of 2,5-dichloropyridine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-8 hours.
-
Workup and purification are performed as described in Step 2a.
Step 2c: Amide Coupling via Acyl Chloride (Schotten-Baumann Conditions)
-
To a suspension of 2,5-dichloropyridine-4-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture at reflux (around 80 °C) for 1-2 hours until a clear solution is formed.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C.
-
To this solution, add a solution of the desired amine (1.1 eq) and triethylamine (Et₃N) (1.5 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Method 2: Direct Aminolysis
-
In a sealed tube, combine this compound (1.0 eq) and the desired amine (3.0-5.0 eq).
-
If the amine is a solid, a high-boiling solvent such as dioxane or N,N-dimethylformamide (DMF) can be used.
-
For less reactive amines, a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) can be added at 0 °C to the amine in an anhydrous solvent like THF before the addition of the ester.
-
Heat the reaction mixture at the temperature and for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, remove the excess amine under reduced pressure. If a solvent was used, concentrate the reaction mixture.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl (if the product is not basic) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Overview of synthetic routes to 2,5-dichloropyridine-4-carboxamides.
Experimental Workflow: Indirect Amidation (Method 1)
Caption: Workflow for the two-step indirect amidation protocol.
Experimental Workflow: Direct Aminolysis (Method 2)
Large-Scale Synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. The presented methodology is a robust, high-yield, and scalable three-stage process commencing with the synthesis of 2,5-dichloropyridine from commodity starting materials. Subsequent regioselective carboxylation and esterification steps afford the final product in high purity.
I. Synthetic Strategy Overview
The overall synthetic route is a three-part process designed for efficiency and scalability:
-
Synthesis of 2,5-Dichloropyridine: A green and safe method starting from a maleic diester and nitromethane. This involves a condensation reaction, followed by a hydrogenation and cyclization to form 2,5-dihydroxypyridine, which is then chlorinated.
-
Synthesis of 2,5-Dichloropyridine-4-carboxylic Acid: Regioselective carboxylation of 2,5-dichloropyridine at the 4-position via a directed ortho-lithiation reaction, followed by quenching with carbon dioxide.
-
Synthesis of this compound: Fischer esterification of the synthesized carboxylic acid with ethanol to yield the final product.
II. Experimental Protocols and Data
Part 1: Large-Scale Synthesis of 2,5-Dichloropyridine
This protocol is adapted from a high-yield and environmentally conscious method.[1]
Step 1.1: Synthesis of 2,5-Dihydroxypyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Diethyl Maleate | 172.18 | 86.1 | 500 |
| Nitromethane | 61.04 | 30.5 | 500 |
| DBU | 152.24 | 1.8 | 11.8 |
| Methanol | 32.04 | 200 | - |
| 10% Pd/C | - | 1.8 | - |
| MTBE | 88.15 | 100 | - |
Procedure:
-
To a suitable jacketed glass reactor, charge diethyl maleate (86.1 kg, 500 mol), nitromethane (30.5 kg, 500 mol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 kg, 11.8 mol).
-
Heat the mixture with stirring to 65-70°C and maintain this temperature for 5 hours.
-
Cool the reaction mixture to 20-25°C.
-
Add methanol (200 kg) and 10% palladium on carbon (1.8 kg).
-
Pressurize the reactor with hydrogen gas to 0.1-0.3 MPa.
-
Heat the mixture to 30-35°C and stir for 10 hours.
-
After the reaction is complete, purge the reactor with nitrogen gas three times.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate under reduced pressure to dryness.
-
Add methyl tertiary butyl ether (MTBE) (100 kg) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.
Expected Yield: ~52 kg (93.6% yield) with a purity of >99.5%.[1]
Step 1.2: Chlorination of 2,5-Dihydroxypyridine to 2,5-Dichloropyridine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2,5-Dihydroxypyridine | 111.09 | 22.0 | 198 |
| Phosphorus Oxychloride | 153.33 | 200 | 1304 |
| Dichloromethane | 84.93 | 150 | - |
| 40% aq. NaOH | 40.00 | As needed | - |
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (200 kg, 1304 mol) and 2,5-dihydroxypyridine (22.0 kg, 198 mol).
-
Heat the reaction mixture to 145°C and stir for 4 hours.
-
After completion, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly and carefully pour the residue into ice water (300 kg) with vigorous stirring.
-
Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 kg).
-
Combine the organic phases, wash with saturated brine (30 kg), and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.
Expected Yield: ~27.9 kg (94.3% yield) with a purity of >99.5%.[1]
Part 2: Synthesis of 2,5-Dichloropyridine-4-carboxylic Acid
This protocol utilizes a regioselective lithiation followed by carboxylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2,5-Dichloropyridine | 147.99 | 25.0 | 169 |
| Diisopropylamine | 101.19 | 18.8 | 186 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 74.4 L | 186 |
| Dry Ice (CO₂) | 44.01 | Excess | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 L | - |
| Ethyl Acetate | 88.11 | 200 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To a reactor containing anhydrous tetrahydrofuran (150 L), add diisopropylamine (18.8 kg, 186 mol) under a nitrogen atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add n-butyllithium (74.4 L of 2.5 M solution in hexanes, 186 mol) while maintaining the temperature below -70°C. Stir for 30 minutes to form the lithium diisopropylamide (LDA) solution.
-
In a separate vessel, dissolve 2,5-dichloropyridine (25.0 kg, 169 mol) in anhydrous THF (100 L).
-
Slowly add the 2,5-dichloropyridine solution to the LDA solution at -78°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice (excess) in portions, ensuring the temperature does not rise above -60°C.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (2 x 100 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloropyridine-4-carboxylic acid.
Expected Yield: High yield, typically >85%.
Part 3: Synthesis of this compound
This protocol uses a standard Fischer esterification.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 2,5-Dichloropyridine-4-carboxylic Acid | 192.00 | 27.5 | 143 |
| Ethanol (absolute) | 46.07 | 150 L | - |
| Sulfuric Acid (conc.) | 98.08 | 2.8 | 28.5 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 100 L | - |
Procedure:
-
To a reactor, add 2,5-dichloropyridine-4-carboxylic acid (27.5 kg, 143 mol) and absolute ethanol (150 L).
-
Slowly and carefully add concentrated sulfuric acid (2.8 kg, 28.5 mol) with cooling.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 L) and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to yield this compound.
Expected Yield: Typically >90%.
III. Summary of Quantitative Data
| Stage | Product | Starting Material | Yield (%) | Purity (%) |
| 1.1 | 2,5-Dihydroxypyridine | Diethyl Maleate | 93.6 | >99.5 |
| 1.2 | 2,5-Dichloropyridine | 2,5-Dihydroxypyridine | 94.3 | >99.5 |
| 2 | 2,5-Dichloropyridine-4-carboxylic Acid | 2,5-Dichloropyridine | >85 | >95 |
| 3 | This compound | 2,5-Dichloropyridine-4-carboxylic Acid | >90 | >98 |
IV. Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
n-Butyllithium is pyrophoric and reacts violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon).
-
Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrogen gas is flammable and explosive. Ensure the hydrogenation setup is properly assembled and leak-tested.
-
All reactions should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. Review the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Purification of Ethyl 2,5-dichloropyridine-4-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 2,5-dichloropyridine-4-carboxylate using silica gel column chromatography. While a specific protocol for this exact molecule is not widely published, the following methodology is based on established principles for the purification of related dichloropyridine and pyridine carboxylate derivatives.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Effective purification of this intermediate is crucial for the successful synthesis of the final target molecules and for meeting stringent purity requirements in drug development. Column chromatography is a standard and effective method for the purification of such organic compounds.[3][4] This protocol will guide the user through the necessary steps to achieve high purity of the target compound.
Data Presentation
Prior to initiating column chromatography, it is essential to determine the optimal mobile phase composition through Thin-Layer Chromatography (TLC). The retention factor (Rƒ) is a critical parameter for predicting the elution behavior on a column. An ideal Rƒ value for the compound of interest is typically between 0.2 and 0.4 for good separation.
Table 1: Representative TLC Data for Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rƒ of this compound (Predicted) | Observations |
| 9:1 | ~0.1 | Compound shows minimal movement from the baseline. |
| 8:2 | ~0.25 | Good separation from potential non-polar and polar impurities. |
| 7:3 | ~0.4 | Compound moves further up the plate, potential for co-elution with less polar impurities. |
| 1:1 | >0.6 | Compound elutes too quickly, leading to poor separation. |
Note: This data is illustrative and should be confirmed experimentally for each batch of crude material.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound by flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Collection tubes or flasks
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Step-by-Step Protocol
1. TLC Analysis for Solvent System Optimization:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto separate TLC plates.
-
Develop the TLC plates in chambers containing the different eluent systems.
-
Visualize the developed plates under a UV lamp.
-
Select the eluent system that provides an Rƒ value between 0.2 and 0.4 for the target compound and offers the best separation from impurities.[5] For many "normal" compounds, a starting point of 10-50% ethyl acetate in hexane is recommended.[6][7]
2. Column Packing:
-
Choose a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the chosen, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the eluent through the packed silica gel.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is often preferred for better resolution.
4. Elution and Fraction Collection:
-
Begin elution with the optimized solvent system. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
-
Collect the eluate in fractions of appropriate volume.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
5. Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
6. Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.[4]
Visualizations
The following diagrams illustrate the key workflows in the purification process.
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of components in the purification process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate. Our aim is to address common challenges and provide actionable solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low overall yield in the synthesis of this compound. What are the most common causes and how can I address them?
A1: Low yields in the multi-step synthesis of this compound can stem from several factors, often related to incomplete reactions, side product formation, or product loss during workup and purification. Key areas to investigate include the efficiency of the chlorination step and the conditions of the carboxylation/esterification.
Common causes and potential solutions are outlined below:
-
Inefficient Chlorination: The conversion of a dihydroxypyridine precursor to the dichloropyridine is a critical step. Insufficient chlorinating agent or suboptimal reaction temperatures can lead to incomplete conversion.[1]
-
Troubleshooting: Ensure a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is used. Molar ratios of the dihydroxypyridine to POCl₃ of 1:5 to 1:15 are often employed to drive the reaction to completion.[1] Monitor the reaction temperature closely, as temperatures around 145°C have been reported to give high yields in similar systems.[1]
-
-
Suboptimal Carboxylation Conditions: The introduction of the carboxylate group can be challenging. For methods involving lithiation followed by quenching with CO₂, residual moisture can be a significant issue, leading to the protonation of the lithiated intermediate and reducing the yield.
-
Troubleshooting: Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. When introducing CO₂, ensure it is dry.
-
-
Product Loss During Workup: The target compound may have some volatility or solubility in the aqueous phase, leading to losses during extraction and solvent removal.[1]
-
Purification Challenges: Losses can occur during purification steps like column chromatography or recrystallization.[1] Some pyridine compounds can also be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[1]
-
Troubleshooting: If using column chromatography, consider using deactivated (neutral) silica gel.[1] For recrystallization, perform small-scale solvent screening to find a system that provides good recovery.
-
Q2: I am observing significant impurity formation during the chlorination step. How can I improve the selectivity of this reaction?
A2: Impurity formation, such as incompletely chlorinated intermediates or isomers, is a common issue. Optimizing reaction conditions and the workup procedure can enhance selectivity.
-
Reaction Time and Temperature: Over- or under-heating can lead to the formation of byproducts.
-
Troubleshooting: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and temperature.[1]
-
-
Careful Quenching: The workup of reactions involving reagents like POCl₃ must be handled carefully.
-
Troubleshooting: The quenching of excess POCl₃ should be performed by slowly adding the reaction mixture to ice water with vigorous stirring to control the exothermic reaction and minimize byproduct formation.[1]
-
Q3: My carboxylation reaction is sluggish and gives a low conversion rate. What can I do to improve it?
A3: Low conversion in carboxylation reactions, particularly those involving organometallic intermediates, often points to issues with the generation of the reactive species or its reaction with the electrophile (CO₂).
-
Incomplete Lithiation: If using an organolithium reagent for deprotonation, incomplete reaction can be a factor.
-
Troubleshooting: Ensure the organolithium reagent is fresh and properly titrated. The reaction temperature for lithiation is critical; maintain it at low temperatures (e.g., -78 °C) to prevent decomposition.
-
-
Inefficient CO₂ Quench: The introduction and reaction with CO₂ can be inefficient.
-
Troubleshooting: Bubble dry CO₂ gas through the solution or pour the reaction mixture onto freshly crushed dry ice. Localized heating from the CO₂ addition can be an issue, so maintain cooling during this step.
-
Data Presentation: Reaction Parameter Optimization
The following tables summarize key experimental parameters and their potential impact on the yield of critical steps in the synthesis of this compound.
Table 1: Chlorination of 2,5-Dihydroxypyridine Analogs
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reagent | POCl₃ | POCl₃/PCl₅ | SOCl₂ | POCl₃ is a common and effective reagent. |
| Molar Ratio (Reagent:Substrate) | 3:1 | 5:1 | 10:1 | Higher excess of chlorinating agent often drives the reaction to completion.[1] |
| Temperature | 100 °C | 120 °C | 145 °C | Higher temperatures can increase reaction rate but may also lead to side products.[1] |
| Reaction Time | 2 hours | 4 hours | 6 hours | Monitoring by TLC/GC is crucial to determine the optimal time.[1] |
Table 2: Carboxylation and Esterification Parameters
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base (for lithiation) | n-BuLi | LDA | t-BuLi | The choice of base can affect regioselectivity and efficiency. |
| Temperature (Lithiation) | -40 °C | -78 °C | -90 °C | Low temperatures are critical for the stability of the organolithium intermediate. |
| CO₂ Source | Gaseous CO₂ | Dry Ice | Dry ice provides a large excess of CO₂. | |
| Esterification Catalyst | H₂SO₄ | SOCl₂/Ethanol | DCC/DMAP | Acid-catalyzed esterification is common; SOCl₂ provides an in-situ acid chloride. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloropyridine (General Procedure)
This protocol is a general guideline based on the chlorination of dihydroxypyridines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dihydroxypyridine.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-15 molar equivalents) to the flask.[1]
-
Heating: Heat the reaction mixture to approximately 145 °C and maintain for several hours.[1] Monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on neutral silica gel or by recrystallization.[1]
Protocol 2: Carboxylation and Esterification of a Dichloropyridine (General Procedure)
This protocol outlines a general approach for carboxylation via lithiation followed by esterification.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2,5-dichloropyridine in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of freshly crushed dry ice. Allow the mixture to warm to room temperature.
-
Workup: Add water to the reaction mixture and acidify with dilute HCl. Extract the carboxylic acid product with an appropriate organic solvent.
-
Esterification: Dry the organic extracts and remove the solvent. Dissolve the crude carboxylic acid in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Final Purification: After cooling, neutralize the reaction mixture and extract the ethyl ester. The crude product can then be purified by column chromatography.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for improving synthesis yield.
Caption: A potential synthetic pathway for the target compound.
References
Technical Support Center: Synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: Based on established synthetic methodologies for dichloropyridines, the most probable route involves the chlorination of an Ethyl 2,5-dihydroxypyridine-4-carboxylate precursor. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The dihydroxy intermediate can be synthesized through a multi-step process, often starting from simpler acyclic precursors that undergo cyclization.
Q2: What are the expected side products in this synthesis?
A2: The primary side products arise from incomplete reaction, side reactions of the starting materials or product, or further reactions of the desired product. The most common side products include:
-
Monochloro-hydroxypyridine intermediates: Resulting from incomplete chlorination.
-
Hydrolysis products: Formation of hydroxy-pyridines from the chlorinated product during workup.
-
Over-chlorinated pyridines: Although less common under standard conditions, further chlorination of the pyridine ring can occur.
-
Pyridine-4-carboxylic acid derivatives: Arising from the hydrolysis of the ethyl ester functionality.
-
Phosphorylated intermediates: Residual phosphorylated species from the reaction with POCl₃.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting dihydroxypyridine and the appearance of the desired dichlorinated product spot/peak. It is advisable to run a co-spot with the starting material to accurately track its disappearance.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Issue 1: Incomplete Chlorination and Presence of Monochloro-hydroxy Intermediates
Question: My final product is contaminated with significant amounts of monochloro-hydroxy species (e.g., Ethyl 2-chloro-5-hydroxypyridine-4-carboxylate). How can I drive the reaction to completion?
Answer: Incomplete chlorination is a frequent issue. The following troubleshooting steps can be taken:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Chlorination of dihydroxypyridines with POCl₃ often requires elevated temperatures (reflux) for several hours.
-
Excess of Chlorinating Agent: An insufficient amount of POCl₃ can lead to incomplete reaction. While stoichiometric amounts can be effective, using a moderate excess of POCl₃ (e.g., 2-5 equivalents) can help drive the reaction to completion.
-
Purity of Starting Material: Ensure the starting Ethyl 2,5-dihydroxypyridine-4-carboxylate is dry and free of impurities that might consume the chlorinating agent.
| Parameter | Recommendation for Complete Chlorination |
| POCl₃ Equivalents | 2 - 5 equivalents |
| Temperature | Reflux (typically ~110 °C) |
| Reaction Time | 4 - 12 hours (monitor by TLC/HPLC) |
| Atmosphere | Inert (e.g., Nitrogen or Argon) |
Issue 2: Low Yield Due to Product Hydrolysis During Workup
Question: I observe good product formation by TLC, but my isolated yield is low, and I detect the starting dihydroxypyridine or monochloro-hydroxy species in my final product. What is causing this?
Answer: This is likely due to the hydrolysis of the chlorinated product back to the hydroxy-pyridine during the aqueous workup. The quenching of excess POCl₃ is a critical step.
-
Careful Quenching: The reaction mixture should be cooled to room temperature before quenching. The quenching itself should be performed slowly by adding the reaction mixture to ice-water or a cold, dilute basic solution (e.g., sodium bicarbonate). This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water.
-
pH Control: During aqueous extraction, maintain a neutral or slightly basic pH to ensure the product remains in the organic phase.
-
Efficient Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after quenching.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the chlorination of a dihydroxypyridine precursor.
Materials:
-
Ethyl 2,5-dihydroxypyridine-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2,5-dihydroxypyridine-4-carboxylate (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A troubleshooting workflow for the synthesis of this compound.
Potential Side Product Formation Pathways
Caption: Formation pathways for common side products in the synthesis.
Technical Support Center: Fischer Esterification of 2,5-Dichloropyridine-4-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Fischer esterification of 2,5-dichloropyridine-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low or no yield, the presence of starting material, and the formation of side products are common issues encountered during the Fischer esterification of 2,5-dichloropyridine-4-carboxylic acid. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen can decrease the nucleophilicity of the carboxylic acid, making the reaction more challenging than with simple benzoic acids. This guide provides a systematic approach to identify and resolve these common problems.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The pyridine nitrogen acts as a base, partially neutralizing the acid catalyst. 2. Reaction Not at Equilibrium: The Fischer esterification is a reversible reaction.[1] 3. Presence of Water: Water in the reagents or formed during the reaction can shift the equilibrium back to the starting materials.[2] 4. Low Reaction Temperature: Insufficient thermal energy may lead to a slow reaction rate. | 1. Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH) incrementally. 2. Increase the reaction time and monitor progress by TLC or GC. Use a large excess of the alcohol (it can often serve as the solvent) to drive the equilibrium forward.[1][2] 3. Use anhydrous alcohol and solvents. Employ a Dean-Stark trap or add molecular sieves to remove water as it is formed.[2] 4. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Formation of a White Precipitate (Starting Material) | 1. Low Solubility: 2,5-dichloropyridine-4-carboxylic acid may have limited solubility in the alcohol at lower temperatures. 2. Protonation of Pyridine Nitrogen: The acid catalyst can protonate the pyridine nitrogen, forming a salt that may precipitate. | 1. Ensure the reaction is heated to a temperature where the starting material fully dissolves. Consider a co-solvent if necessary, though using excess alcohol is preferable. 2. This is often unavoidable but the salt should redissolve as the reaction proceeds at reflux. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition/Side Reactions: High reaction temperatures can lead to the decomposition of the starting material or product.[2] 2. Strong Acid Catalyst: Concentrated sulfuric acid can cause charring at elevated temperatures. | 1. Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[2] 2. Use a more moderate amount of the acid catalyst. |
| Difficult Product Isolation/Purification | 1. Product is a Salt: The pyridine nitrogen in the ester product can be protonated by the acid catalyst, making it water-soluble. 2. Emulsion during Workup: The presence of both acidic and basic functionalities can lead to emulsions during aqueous workup. | 1. During workup, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to a pH of 7-8 before extraction.[3] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 2,5-dichloropyridine-4-carboxylic acid not working, while the same conditions work for benzoic acid?
A1: The pyridine ring, especially when substituted with two electron-withdrawing chlorine atoms, deactivates the carboxylic acid. The pyridine nitrogen can also be protonated by the acid catalyst, creating a positive charge on the ring and further reducing the nucleophilicity of the carbonyl oxygen. This makes the initial protonation step of the Fischer esterification less favorable compared to benzoic acid.
Q2: What is the best acid catalyst for this reaction?
A2: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterifications. However, due to the potential for charring and side reactions at high temperatures, p-toluenesulfonic acid (p-TsOH) can be a milder and equally effective alternative.[4] The choice of catalyst may require some optimization for your specific reaction conditions.
Q3: How can I effectively drive the reaction to completion?
A3: The Fischer esterification is an equilibrium process.[1] To favor product formation, you can:
-
Use a large excess of the alcohol (e.g., methanol or ethanol), which can also serve as the solvent.[1]
-
Remove the water byproduct as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[2]
Q4: I am observing a side product with a different retention time on my TLC/GC. What could it be?
A4: A potential side reaction, especially at higher temperatures, is decarboxylation of the carboxylic acid to form 2,5-dichloropyridine. To minimize this, it is crucial to maintain the lowest effective reaction temperature.[2]
Q5: My product seems to be stuck in the aqueous layer during extraction. What should I do?
A5: The ester product contains a basic pyridine nitrogen that will be protonated in the acidic reaction mixture, forming a water-soluble salt. Before extracting with an organic solvent, you must neutralize the mixture by carefully adding a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic (pH 7-8). This will deprotonate the pyridine nitrogen and allow the ester to be extracted into the organic layer.[3]
Q6: Are there alternative methods if the Fischer esterification consistently gives low yields?
A6: Yes, if Fischer esterification proves to be inefficient, you could consider:
-
Conversion to the acid chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol. This is a more reactive method but requires handling of hazardous reagents.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] This reaction is performed under milder, non-acidic conditions.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Fischer esterification of pyridine carboxylic acids. Note that optimal conditions for 2,5-dichloropyridine-4-carboxylic acid may vary and require optimization.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (Acid:Alcohol) | 1:10 to 1:50 (or alcohol as solvent) | A large excess of alcohol drives the equilibrium towards the product.[1] |
| Catalyst Loading (H₂SO₄ or p-TsOH) | 0.1 - 0.3 equivalents | May need to be higher than for non-pyridine carboxylic acids. |
| Reaction Temperature | Reflux temperature of the alcohol | (e.g., Methanol: ~65°C, Ethanol: ~78°C) |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and successful removal of water. |
Experimental Protocol: Methyl Esterification of 2,5-Dichloropyridine-4-carboxylic acid
This protocol describes a general procedure for the synthesis of methyl 2,5-dichloropyridine-4-carboxylate.
Materials:
-
2,5-dichloropyridine-4-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol in a quantity sufficient to act as the solvent (e.g., 20-40 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. The reaction progress should be monitored by TLC or GC analysis.
-
Workup - Neutralization: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude mthis compound can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Visualizations
Caption: Experimental workflow for the Fischer esterification.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
preventing hydrolysis of "Ethyl 2,5-dichloropyridine-4-carboxylate" during workup
Technical Support Center: Ethyl 2,5-dichloropyridine-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of this compound during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant issue for this compound?
Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1] For this compound, this means the conversion to 2,5-dichloropyridine-4-carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.[1][2] It is a critical issue during workup because the aqueous solutions used to wash and neutralize the reaction mixture create a favorable environment for this unwanted side reaction, leading to a significant reduction in the yield of the desired ester product.[1]
Q2: What are the common indicators that my ester is hydrolyzing during the workup?
The primary signs of unintended hydrolysis are a lower-than-expected yield of your purified ester and the presence of the corresponding carboxylic acid in your product.[1] You can detect this using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a broad singlet peak characteristic of a carboxylic acid proton (-COOH) in the ¹H NMR spectrum, and the appearance of peaks corresponding to the carboxylic acid in the ¹³C NMR spectrum.[1]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.[1]
Q3: Which steps in a typical workup process pose the highest risk for hydrolysis?
The highest risk of hydrolysis occurs during aqueous wash steps. Specifically:
-
Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.
-
Base Washing: This step is often necessary to neutralize acid catalysts or remove unreacted carboxylic acid starting material. Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can induce base-catalyzed hydrolysis, also known as saponification, which is typically irreversible under these conditions.[1][3]
-
Acid Washing: While less common for ester workups, using dilute acids to remove basic impurities can also catalyze hydrolysis.[1]
Q4: How can I modify my aqueous wash protocol to minimize hydrolysis?
To reduce the extent of hydrolysis during washing, several precautions should be taken. The rate of hydrolysis is influenced by temperature and the duration of contact with the aqueous phase.[1]
-
Work at Low Temperatures: Perform all aqueous washes using ice-cold solutions. This slows down the kinetics of the hydrolysis reaction.[1] It is advisable to cool the reaction mixture in an ice bath before beginning the workup.[1]
-
Use Weak Bases: For neutralization, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which are much more likely to cause rapid saponification.[1]
-
Minimize Contact Time: Perform extractions and washes efficiently and without delay. Do not allow the organic and aqueous layers to remain in contact for extended periods.[1]
-
Use a Brine Wash: After the final aqueous wash, wash the organic layer with a cold, saturated solution of sodium chloride (brine). This helps to remove the majority of the dissolved water from the organic phase and reduces the solubility of the ester in any remaining aqueous phase.[1]
Q5: What is the best practice for drying the organic layer to prevent further hydrolysis?
Thoroughly drying the organic layer is a critical final step to remove residual water and prevent hydrolysis during solvent evaporation and storage.
-
Use an Anhydrous Drying Agent: After separating the organic layer, add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Ensure Complete Drying: Add the drying agent until it no longer clumps together and flows freely when the flask is swirled. This indicates that all trace water has been absorbed.[1]
-
Filter and Evaporate: Filter off the drying agent and then remove the solvent using a rotary evaporator to obtain the crude ester.
Troubleshooting Guide for Ester Hydrolysis
If you suspect hydrolysis is occurring, use this guide to identify the potential cause and implement the appropriate solution.
| Observation | Potential Cause | Recommended Solution | Key Parameters |
| Low product yield and presence of carboxylic acid on TLC/NMR. | Hydrolysis during basic wash. | Use a cold, saturated solution of a weak base (e.g., NaHCO₃). Avoid strong bases (NaOH, KOH).[1] | Base Strength |
| Product loss increases with longer workup time. | Extended contact with aqueous phase. | Perform washes and separations quickly. Do not let layers sit for extended periods.[1] | Contact Time |
| Significant hydrolysis despite using a weak base. | Workup performed at room temperature. | Cool the reaction mixture in an ice bath before workup. Use ice-cold aqueous solutions for all washes.[1] | Temperature |
| Product degrades during solvent evaporation. | Incomplete drying of the organic layer. | Use an adequate amount of anhydrous drying agent (e.g., Na₂SO₄) until it no longer clumps. A final brine wash can also help.[1] | Water Removal |
Experimental Protocols
Optimized Workup Protocol to Prevent Hydrolysis
This protocol is designed to isolate this compound while minimizing its decomposition.
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, place the reaction flask in an ice bath for 10-15 minutes.
-
Quench Cautiously (if applicable): If quenching is necessary, add ice-cold water or a saturated ammonium chloride solution slowly to the cooled reaction mixture with stirring.
-
Dilute and Transfer: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
Neutralization with Weak Base: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Swirl the funnel without the stopper initially to allow for the release of any evolved CO₂ gas.[1] Then, stopper the funnel and shake gently, venting frequently.[4] Continue washing until the gas evolution ceases.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This will help remove residual water.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and continue adding the drying agent until it no longer clumps.[1]
-
Solvent Removal: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude ester.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: The hydrolysis pathway of the target ester.
Caption: A decision tree for troubleshooting ester hydrolysis.
References
Technical Support Center: Optimizing Suzuki Coupling Regioselectivity with Ethyl 2,5-dichloropyridine-4-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving Ethyl 2,5-dichloropyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of this compound?
The main challenge is controlling the regioselectivity of the reaction. This compound has two chlorine atoms at the C2 and C5 positions, both of which can participate in the palladium-catalyzed cross-coupling.[1][2] Achieving selective substitution at either the C2 or C5 position is crucial for the synthesis of specific target molecules.
Q2: Which position (C2 or C5) is generally more reactive in the Suzuki coupling of 2,5-dichloropyridines?
Typically, the C2 position of 2,5-dihalopyridines is more reactive and undergoes Suzuki coupling preferentially.[1][3] This is attributed to the higher electrophilicity of the C2 position due to its proximity to the electron-withdrawing nitrogen atom in the pyridine ring.[1][2]
Q3: How can I influence the regioselectivity to favor either C2 or C5 substitution?
The regioselectivity of the Suzuki coupling is highly dependent on the reaction conditions. The choice of palladium catalyst, ligand, base, and solvent system can be modulated to favor substitution at either the C2 or C5 position.[1][2][4] For instance, specific ligand and catalyst systems can override the inherent preference for C2 coupling.
Q4: Are there established methods to achieve unconventional C5-selectivity?
Yes, recent advancements have enabled the selective functionalization at the C5 position.[1] One notable method involves the use of "ligand-free" conditions, also known as Jeffery conditions, which have been shown to provide C5-selective coupling of 2,5-dichloropyridine.[5][6]
Q5: What role does the ethyl carboxylate group at the C4 position play in regioselectivity?
The ethyl carboxylate group at the C4 position is an electron-withdrawing group. This can further influence the electronic properties of the pyridine ring and potentially affect the relative reactivity of the C2 and C5 positions. While the general principles for 2,5-dichloropyridine apply, the specific outcomes may be modulated by this substituent.
Troubleshooting Guide
Issue 1: My Suzuki coupling reaction is producing a mixture of C2 and C5 substituted regioisomers with poor selectivity.
-
Possible Cause: The chosen reaction conditions are not optimal for directing the selectivity towards a single position.
-
Solutions:
-
Ligand Screening: The choice of ligand is a critical factor in controlling regioselectivity.[4] For preferential C2-arylation, ligands such as SPhos have been shown to be effective.[1] To enhance C5-selectivity, consider experimenting with sterically hindered N-heterocyclic carbene (NHC) ligands or exploring ligand-free conditions.[4][5]
-
Base and Solvent Optimization: The base and solvent system can significantly impact the reaction outcome.[4][7] It is advisable to screen different combinations. For example, potassium phosphate (K₃PO₄) in a 1,4-dioxane/water mixture is a common system for C2 selectivity.[1] For C5 selectivity under ligand-free conditions, a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br) may be beneficial.[6]
-
Temperature Control: Reaction temperature can influence selectivity. It is recommended to start with the reported optimal temperatures for similar substrates and then screen a range to find the best outcome for your specific reaction.
-
Issue 2: I am observing low yields for my desired product.
-
Possible Cause: Catalyst deactivation, incomplete reaction, or side reactions such as protodeboronation of the boronic acid.
-
Solutions:
-
Catalyst and Ligand Integrity: Ensure the palladium catalyst and ligands are fresh and handled under an inert atmosphere to prevent deactivation.
-
Fresh Reagents: Use fresh, high-purity boronic acid to minimize protodeboronation.[7] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for this side reaction.[7]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.[8]
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and to check for the consumption of starting materials.[1]
-
Issue 3: I am attempting a C5-selective coupling using ligand-free conditions, but the reaction is not proceeding or is giving low yields.
-
Possible Cause: Ligand-free conditions can be sensitive to the specific substrates and purity of reagents.
-
Solutions:
-
Additive Effects: Ligand-free "Jeffery" conditions often benefit from the presence of a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br).[6] Ensure this is included in your reaction setup.
-
Solvent System: The choice of solvent is crucial. While polar aprotic solvents are often used, the specific combination can affect the outcome.
-
Palladium Source: Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) are typically used in these conditions.[6]
-
Data Presentation
Table 1: Conditions for Regioselective Suzuki Coupling of 2,5-Dichloropyridine Derivatives
| Selectivity | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | C2:C5 Ratio |
| C2-Selective | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | >95:5 |
| C5-Selective | Pd(OAc)₂ (2) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 12 | <1:99 |
Note: These conditions are based on studies with 2,5-dichloropyridine and may require optimization for this compound.[1][2]
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Arylation
This protocol is optimized for the preferential arylation at the C2 position of a 2,5-dichloropyridine derivative.[1]
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-5-chloro-pyridine-4-carboxylate product.
Protocol 2: General Procedure for C5-Selective Arylation (Ligand-Free Jeffery Conditions)
This protocol is adapted for the preferential arylation at the C5 position of a 2,5-dichloropyridine derivative.[5][6]
-
Preparation: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrabutylammonium bromide (NBu₄Br) (1.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a suitable solvent system, such as N-Methyl-2-pyrrolidone (NMP) and water.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously under an inert atmosphere.
-
Monitoring: Monitor the reaction for the formation of the desired product and consumption of starting material.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography to isolate the 5-aryl-2-chloro-pyridine-4-carboxylate product.
Mandatory Visualizations
Caption: Workflow for regioselective Suzuki coupling.
Caption: Key factors influencing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2,5-dichloropyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2,5-dichloropyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Byproducts: Isomeric variants or products of side-reactions, such as other polychlorinated pyridine derivatives.
-
Reagents: Residual acids, bases, or catalysts used in the synthesis.
-
Degradation Products: The compound may be susceptible to hydrolysis of the ester group under strongly acidic or basic conditions.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause?
A2: Discoloration in purified pyridine derivatives can often be attributed to the presence of trace impurities or degradation products.[1] Exposure to air and light can sometimes lead to the formation of colored species.[1] The presence of residual catalysts or reagents from the synthesis can also contribute to color.
Q3: Is this compound stable to standard purification techniques like silica gel chromatography?
A3: Pyridine derivatives can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential degradation.[2] It is advisable to use deactivated silica gel or to add a small amount of a basic modifier, such as triethylamine, to the eluent to improve peak shape and recovery.[3]
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and detection of impurities.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Recrystallization Issues
Q: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I try?
A: The choice of solvent is critical for successful recrystallization.[5] Since "like dissolves like" is a general principle, and considering the polar nature of the ester and pyridine functionalities, polar solvents are a good starting point.[5]
-
Initial Screening: Test the solubility of your crude product in a range of solvents at room temperature and upon heating. Common choices for pyridine derivatives include ethanol, methanol, ethyl acetate, and toluene.[6]
-
Solvent Mixtures: If a single solvent does not provide the desired solubility profile (soluble when hot, insoluble when cold), a two-solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, should induce crystallization. Good pairs to try include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.
Q: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point.[7]
-
Increase Solvent Volume: The concentration of your compound in the hot solution may be too high. Try using more solvent.
-
Lower the Cooling Temperature: Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can sometimes promote oiling.
-
Change Solvent System: A different solvent or solvent pair with a lower boiling point might be necessary.[7]
Column Chromatography Issues
Q: My compound is streaking or "tailing" on the silica gel column. How can I improve the separation?
A: Peak tailing with pyridine compounds on silica gel is a common issue due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[2][3]
-
Use a Mobile Phase Modifier: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[3] This will compete for the active sites on the silica gel and lead to more symmetrical peaks.
-
Use Deactivated Silica: Commercially available deactivated (end-capped) silica gel can also be used to minimize these interactions.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina.
Q: I am not getting good separation between my product and a closely related impurity. What are my options?
A: Improving resolution in chromatography often requires systematic optimization.
-
Adjust Solvent Polarity: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Small changes in the ratio of your solvents (e.g., from 9:1 hexanes:ethyl acetate to 9.5:0.5) can have a significant impact.
-
Change Solvents: Switching one of the eluting solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity of the separation.
-
Try a Different Stationary Phase: As mentioned, alumina or a different type of bonded silica (like cyano or diol) may offer different selectivity.
Quantitative Data Summary
The following tables provide example data for typical purification outcomes. Note that actual results will vary depending on the initial purity of the crude material and the specific conditions used.
Table 1: Example Outcomes of Recrystallization
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water | 85 | 98 | 75 |
| Ethyl Acetate/Hexanes | 85 | 99 | 65 |
| Toluene | 85 | 95 | 80 |
Table 2: Example Outcomes of Silica Gel Chromatography
| Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Hexanes:Ethyl Acetate (8:2) | 85 | 99.5 | 85 |
| Dichloromethane | 85 | 97 | 90 |
| Hexanes:Ethyl Acetate + 0.5% Triethylamine | 85 | 99.8 | 88 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. A typical starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
References
Technical Support Center: Managing Impurities in Ethyl 2,5-dichloropyridine-4-carboxylate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 2,5-dichloropyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound?
During the synthesis, several impurities can arise from incomplete reactions, side reactions, or degradation. The most common species to monitor include:
-
Starting Materials: Unreacted precursors.
-
Mono-chlorinated Intermediates: Such as Ethyl 2-chloropyridine-4-carboxylate or Ethyl 5-chloropyridine-4-carboxylate, resulting from incomplete chlorination.
-
Hydrolysis Product: 2,5-dichloropyridine-4-carboxylic acid, formed by the hydrolysis of the ethyl ester group, especially during aqueous workup or if moisture is present.[1]
-
Decarboxylation Product: 2,5-dichloropyridine can be formed if the corresponding carboxylic acid impurity is present and subjected to heat.[2][3][4]
-
Solvent Adducts: If alcohols like ethanol are used as solvents under certain conditions, side reactions can potentially lead to ethoxy-substituted pyridines.
Q2: My reaction appears incomplete, with significant starting material remaining. What are the likely causes?
Incomplete conversion is a common issue that can typically be attributed to several factors:
-
Insufficient Reagent: The molar ratio of the chlorinating agent may be too low for complete conversion.
-
Reaction Temperature: The temperature might be too low, leading to slow reaction kinetics. Pyridine rings are relatively stable and can require forcing conditions for electrophilic substitution.[4]
-
Reaction Time: The duration of the reaction may not be sufficient for the reaction to proceed to completion.
-
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reagent depletion and incomplete conversion.
-
Catalyst Deactivation: If a catalyst is used, it may have been deactivated by impurities in the starting materials or solvent.
Q3: I see an unexpected peak in my HPLC/GC analysis. How can I identify it?
Identifying unknown peaks is a critical step in impurity management. A systematic approach is recommended:
-
Review the Reaction: Consider the potential side reactions mentioned in Q1. Could the peak correspond to a mono-chlorinated, hydrolyzed, or decarboxylated species?
-
Mass Spectrometry (MS): Couple your separation technique with a mass spectrometer (LC-MS or GC-MS). The molecular weight information is invaluable for identifying the unknown impurity.[5][6]
-
Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. If the peak of interest increases in area, it confirms the identity.
-
Forced Degradation: Subject your pure product to stress conditions (acid, base, heat, oxidation) to intentionally generate degradation products. Analyze these samples to see if your unknown impurity is formed, which can help identify it as a degradant.[6]
Below is a workflow to guide the identification process.
Caption: Troubleshooting workflow for identifying unknown impurities.
Q4: How can I minimize the formation of the hydrolysis product, 2,5-dichloropyridine-4-carboxylic acid?
The formation of the carboxylic acid is due to the hydrolysis of the ethyl ester. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use to eliminate moisture.
-
Control Workup pH: During aqueous workup, avoid strongly basic or acidic conditions for extended periods. If an acid or base wash is necessary, perform it quickly and at a low temperature. Basic hydrolysis (saponification) is often irreversible and can lead to higher yields of the undesired acid.[1]
-
Temperature Control: Keep the temperature low during workup and extraction steps to reduce the rate of hydrolysis.
Impurity Formation Pathways
The following diagram illustrates the main synthetic route to this compound and the potential pathways leading to common impurities.
Caption: Formation pathways for common reaction impurities.
Analytical Methodologies
Data Presentation: Comparison of Analytical Methods
Choosing the right analytical technique is crucial for accurate purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used.[7]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Application | Routine purity testing, separation of volatile impurities | Purity testing, analysis of non-volatile impurities (e.g., hydrolyzed acid) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Complexity | Moderate | Moderate |
Table based on typical performance characteristics for purity analysis of dichloropyridine compounds.[7]
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Analysis
This protocol is a starting point for assessing the purity of this compound and detecting less volatile impurities like the hydrolyzed carboxylic acid.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A good starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL.[7]
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram. Impurities are quantified against the main peak or a reference standard if available.
Protocol 2: General GC-FID Method for Purity Analysis
This method is suitable for analyzing the main component and other volatile impurities, such as the decarboxylated product 2,5-dichloropyridine.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane). Further dilute to a final concentration of approximately 1 mg/mL.[7]
-
Data Analysis: Purity is calculated from the integrated peak areas using the area percent normalization method.
Purification Strategy Overview
If impurities are detected, a multi-step purification strategy is often required.
Caption: General workflow for product purification.
References
Technical Support Center: Stability of Ethyl 2,5-dichloropyridine-4-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 2,5-dichloropyridine-4-carboxylate under acidic conditions. The following information is designed to help troubleshoot experiments and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis of the ethyl ester to form 2,5-dichloropyridine-4-carboxylic acid and ethanol. The pyridine ring itself is generally stable due to its aromaticity.[1][2]
Q2: What typical acidic conditions are used to study the stability of this compound?
Forced degradation studies, which are designed to understand degradation pathways, typically employ acidic conditions such as 0.1 M to 1 M hydrochloric acid or sulfuric acid.[3] The choice of temperature is crucial and is often elevated (e.g., 40°C - 70°C) to accelerate degradation to a detectable level (typically 5-20% degradation) within a reasonable timeframe.[3]
Q3: What analytical techniques are suitable for monitoring the stability of this compound and its degradation product?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for monitoring the stability of the parent compound and quantifying the formation of its degradation products.[4] Mass spectrometry (LC-MS) can be used to identify unknown degradation products.
Q4: How should I store this compound to ensure its stability?
To maintain stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container.[1] The provided Safety Data Sheet (SDS) for this compound states that it is stable under recommended storage conditions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of the starting material observed. | The acidic conditions (concentration of acid, temperature) are too harsh. | - Decrease the acid concentration. - Lower the reaction temperature. - Reduce the duration of the experiment. |
| No degradation is observed. | The acidic conditions are too mild to induce degradation within the experimental timeframe. | - Increase the acid concentration. - Increase the reaction temperature. - Extend the duration of the experiment. |
| Multiple unexpected peaks appear in the chromatogram. | - The compound may be susceptible to secondary degradation. - Impurities in the starting material. - Interaction with the solvent or buffer components. | - Use LC-MS to identify the unknown peaks. - Analyze a sample of the starting material to check for impurities. - Ensure the use of high-purity solvents and reagents. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate column chemistry for the analytes. - The mobile phase is not optimized. - The pH of the mobile phase is not suitable. | - Screen different HPLC columns (e.g., C18, C8). - Adjust the mobile phase composition (e.g., acetonitrile/water ratio). - Modify the mobile phase pH with additives like formic acid or trifluoroacetic acid. |
Illustrative Data on Acidic Stability
| Condition | Time (hours) | This compound (% Remaining) | 2,5-dichloropyridine-4-carboxylic acid (% Area) | Total Impurities (% Area) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 2 | 95.2 | 4.5 | 0.3 | |
| 4 | 90.5 | 8.9 | 0.6 | |
| 8 | 82.1 | 16.8 | 1.1 | |
| 24 | 65.3 | 33.2 | 1.5 |
Experimental Protocol: Acidic Stress Testing
This protocol describes a general procedure for conducting a forced degradation study of this compound under acidic conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
For acidic stress, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the same volume of water.
-
-
Incubation: Incubate the stressed and control samples in a constant temperature bath at 60°C.
-
Time Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction.
-
HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and the formation of any degradation products.
Diagrams
Caption: Experimental workflow for acidic stress testing.
Caption: Proposed degradation pathway under acidic conditions.
References
stability of "Ethyl 2,5-dichloropyridine-4-carboxylate" under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Ethyl 2,5-dichloropyridine-4-carboxylate, particularly under basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in the presence of bases?
A1: this compound is an ester and is therefore susceptible to hydrolysis under basic conditions. The principal reaction is a base-catalyzed hydrolysis, also known as saponification, which converts the ethyl ester to the corresponding sodium or potassium carboxylate salt and ethanol.[1] Consequently, the compound is generally considered unstable in basic solutions, and the rate of degradation is dependent on the concentration and strength of the base, as well as the temperature and solvent system.
Q2: I am observing the formation of a new, more polar compound in my reaction mixture when using a basic catalyst. What is likely happening?
A2: The formation of a more polar species is a strong indication of ester hydrolysis. The product, 2,5-dichloropyridine-4-carboxylic acid (or its carboxylate salt), is significantly more polar than the starting ethyl ester. This is a common occurrence in the presence of basic reagents like sodium hydroxide, potassium carbonate, or amines.
Q3: Can I use basic conditions for reactions involving other functional groups on this compound without affecting the ester?
A3: It is challenging to perform reactions under basic conditions without affecting the ethyl ester group. The susceptibility of the ester to hydrolysis means that any basic reagent can potentially initiate this reaction. The feasibility of such a transformation would depend on the relative reaction rates. If the desired reaction is significantly faster than the ester hydrolysis, it might be possible with careful control of reaction time, temperature, and stoichiometry of the base. However, competitive hydrolysis of the ester should always be anticipated.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Avoid contact with strong bases, acids, and oxidizing agents. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Guide 1: Unexpectedly Low Yield or Complete Consumption of Starting Material
If you are experiencing lower than expected yields or the complete disappearance of this compound in a reaction performed under basic conditions, follow these troubleshooting steps:
Caption: Troubleshooting workflow for low yield.
Guide 2: Reaction Monitoring Shows Multiple Product Spots on TLC/LC
When multiple product spots are observed, it could indicate incomplete reaction, side reactions, or degradation.
-
Identify the Spots: Attempt to identify each spot using techniques like LC-MS or by running standards of the starting material and the expected hydrolyzed product.
-
Assess Polarity: The hydrolyzed carboxylic acid will be significantly more polar and should have a lower Rf on a normal-phase TLC plate or an earlier retention time on a reverse-phase HPLC column compared to the ethyl ester.
-
Optimize Reaction Conditions: If hydrolysis is confirmed as a side reaction, consider the following adjustments:
-
Temperature: Lowering the reaction temperature can often slow down the rate of hydrolysis more than the desired reaction.
-
Base: Switch to a milder or sterically hindered base.
-
Solvent: The choice of solvent can influence the rate of hydrolysis. Aprotic solvents are generally preferred over protic solvents like alcohols, which can participate in transesterification.
-
Quantitative Data on Stability
| Condition ID | Base | Base Concentration (M) | Temperature (°C) | Solvent | Illustrative Half-life (t½) |
| A | NaOH | 1.0 | 25 | Methanol/Water (1:1) | ~ 5 minutes |
| B | NaOH | 0.1 | 25 | Methanol/Water (1:1) | ~ 50 minutes |
| C | K₂CO₃ | 1.0 | 25 | Acetonitrile/Water (9:1) | ~ 8 hours |
| D | Triethylamine | 1.0 | 25 | Acetonitrile | > 24 hours |
| E | NaOH | 0.1 | 0 | Methanol/Water (1:1) | ~ 4 hours |
Disclaimer: This data is illustrative and intended to demonstrate the expected relative stability. Actual rates will vary.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by HPLC
This protocol describes a general method for quantifying the rate of hydrolysis of the title compound under basic conditions.
Materials:
-
This compound
-
Selected basic solution (e.g., 0.1 M NaOH in 50% acetonitrile/water)
-
Quenching solution (e.g., 0.1 M HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in acetonitrile. Create a calibration curve by diluting the stock solution to at least five different concentrations.
-
Reaction Initiation: In a thermostated reaction vessel, add the basic solution. Allow it to equilibrate to the desired temperature. To initiate the reaction, add a small aliquot of the this compound stock solution to the basic solution with vigorous stirring.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of the quenching solution (e.g., 0.1 M HCl). This will neutralize the base and stop the hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the starting material from the hydrolyzed product (e.g., 10% to 90% B over 10 minutes).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the remaining this compound at each time point using the calibration curve. Plot the concentration of the starting material versus time to determine the rate of hydrolysis.
Visualizations
Base-Catalyzed Ester Hydrolysis (Saponification)
The following diagram illustrates the general mechanism for the saponification of this compound.
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
Navigating Nucleophilic Substitution of Ethyl 2,5-dichloropyridine-4-carboxylate: A Technical Support Resource
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ethyl 2,5-dichloropyridine-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of low reactivity in nucleophilic aromatic substitution (SNAr) reactions involving this substrate.
Troubleshooting Guide
Researchers may encounter several obstacles when performing nucleophilic substitution on this compound. This section provides a question-and-answer formatted guide to troubleshoot common issues.
Q1: My nucleophilic substitution reaction is showing low or no conversion. What are the primary factors affecting the reactivity of this compound?
A1: The low reactivity of this compound in SNAr reactions can be attributed to the electronic properties of the pyridine ring. While the ester group at the 4-position is electron-withdrawing and activates the ring to nucleophilic attack, the two chlorine atoms also possess electron-withdrawing inductive effects but electron-donating resonance effects, which can modulate the overall reactivity. The nitrogen atom in the pyridine ring deactivates the positions ortho and para to it. In this molecule, the C2 and C6 positions are ortho and para to the nitrogen, respectively, and are thus activated. The chlorine at C5 is not in an activated position and will be significantly less reactive.
To enhance reactivity, consider the following:
-
Solvent Choice: Employ polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.
-
Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[1]
-
Nucleophile Strength: Stronger nucleophiles will react more readily. If possible, consider using a more potent nucleophile or increasing its concentration.
-
Catalysis: For amination reactions, palladium-catalyzed Buchwald-Hartwig amination can be highly effective for aryl chlorides, which are typically less reactive than bromides or iodides.
Q2: I am observing a mixture of products. How can I control the regioselectivity of the substitution?
A2: In this compound, the two chlorine atoms are in electronically distinct environments. The C2 position is activated by the para-nitrogen atom and the ortho-ester group, while the C5 position is meta to the nitrogen and ortho to the ester, making it less activated for classical SNAr. Therefore, substitution is generally expected to occur preferentially at the C2 position.
Factors influencing regioselectivity include:
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position.
-
Reaction Conditions: In some cases, reaction conditions can influence the kinetic versus thermodynamic product distribution.
-
Catalyst/Ligand Choice: In palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence which position is more reactive.
Q3: My reaction is sluggish, and I suspect the nucleophile is not potent enough. What strategies can I employ?
A3: Besides choosing a stronger nucleophile, you can increase its effective concentration and reactivity by:
-
Using a Stronger Base: For nucleophiles like amines or alcohols, a strong, non-nucleophilic base (e.g., NaH, KHMDS) can be used to deprotonate the nucleophile completely, thereby increasing its nucleophilicity.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst can be employed to shuttle the nucleophile from a solid or aqueous phase into the organic phase where the substrate is dissolved.
Q4: I am attempting an amination reaction, but the yield is consistently low. What specific conditions should I try?
A4: For challenging amination reactions with aryl chlorides, the Buchwald-Hartwig amination is a state-of-the-art method. This palladium-catalyzed cross-coupling reaction is often successful where traditional SNAr reactions fail. Key parameters to optimize include the choice of palladium precatalyst, phosphine ligand, base, and solvent.
Frequently Asked Questions (FAQs)
Q: At which position (C2 or C5) is nucleophilic substitution more likely to occur on this compound?
A: Nucleophilic substitution is significantly more favored at the C2 position. This is because the C2 position is activated by being para to the electron-withdrawing pyridine nitrogen and ortho to the carboxylate group. The C5 position is meta to the nitrogen, which provides less activation.
Q: What are the best general conditions for achieving a successful nucleophilic substitution on this molecule?
A: A good starting point would be to use a polar aprotic solvent like DMF or DMSO, with a suitable base to deprotonate the nucleophile if necessary (e.g., K₂CO₃, Cs₂CO₃ for amines; NaH for alcohols), and heating the reaction, for instance, to 80-120 °C. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Q: Can the ester group be hydrolyzed under the reaction conditions for nucleophilic substitution?
A: Yes, if the reaction is carried out under strongly basic conditions (e.g., using NaOH or KOH) and/or with prolonged heating in the presence of water, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. If the ester functionality is critical, it is advisable to use milder bases and anhydrous conditions.
Q: Are there any known catalysts that can promote nucleophilic substitution on this substrate?
A: For amination reactions, palladium catalysts in combination with specialized phosphine ligands (e.g., Xantphos, Buchwald ligands) are highly effective for coupling amines with aryl chlorides. For other nucleophiles, while less common, certain phase-transfer catalysts or other metal catalysts might offer rate enhancement.
Data Presentation
The following table summarizes representative reaction conditions for nucleophilic substitution on this compound based on a patented example.[1]
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| Sodium Acetate | Acetic acid, Microwave, 170°C, 8 hr | Ethyl 2-acetoxy-5-chloropyridine-4-carboxylate | Not specified | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acetoxylation of this compound [1]
This protocol is adapted from a patent example and describes the substitution of the C2-chloro group with an acetate group.
Materials:
-
This compound
-
Sodium acetate
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a solution of this compound (1.0 g, 4.5 mmol) in acetic acid (13 mL), add sodium acetate (1.9 g, 23 mmol).
-
Irradiate the reaction mixture in a microwave reactor at 170°C for 8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.
-
Further purification can be performed by column chromatography if necessary.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: General mechanism for the SNAr reaction at the C2 position.
Caption: Troubleshooting workflow for low reaction conversion.
References
Validation & Comparative
Unraveling the Reactivity of Ethyl 2,5-dichloropyridine-4-carboxylate: A Comparative Guide for Researchers
For scientists and professionals in drug development and materials science, understanding the nuanced reactivity of halopyridines is paramount for the rational design of novel molecules. This guide provides a comprehensive comparison of the reactivity of Ethyl 2,5-dichloropyridine-4-carboxylate against other halopyridines in key organic transformations, supported by experimental data and detailed protocols.
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Its functionalization, often achieved through reactions of halopyridines, allows for the precise tuning of molecular properties. This compound, a polysubstituted pyridine, presents a unique case study in reactivity, with two distinct chlorine atoms and an electron-withdrawing ester group influencing its chemical behavior. This guide delves into the comparative reactivity of this molecule in fundamental reactions such as Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Landscape of Halopyridine Reactivity: A Theoretical Overview
The reactivity of halogen atoms on a pyridine ring is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions. Consequently, halogens at these positions are generally more labile in SNAr reactions.
In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. The rate of this step generally follows the trend I > Br > Cl, with chlorides being the least reactive. For dichloropyridines, the position of the halogens is a key determinant of regioselectivity. In 2,5-dichloropyridine, the chlorine at the C2 position is typically more reactive in cross-coupling reactions due to its proximity to the nitrogen atom, which facilitates oxidative addition. However, this inherent selectivity can often be modulated or even reversed by the judicious choice of catalyst, ligands, and reaction conditions.
The introduction of an ethyl carboxylate group at the 4-position of 2,5-dichloropyridine, as in the title compound, is expected to further influence the electronic landscape of the pyridine ring. This electron-withdrawing group can enhance the overall electrophilicity of the ring, potentially affecting the reactivity of both chlorine atoms.
Comparative Reactivity in Key Transformations
To provide a clear and objective comparison, the following sections summarize the available experimental data for the reactivity of this compound and other relevant halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the relative reactivity of halopyridines is heavily influenced by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. For dichloropyridines, the position of the leaving group relative to the nitrogen atom and other substituents is crucial.
| Substrate | Nucleophile | Conditions | Position of Substitution | Yield (%) | Reference |
| 2,4-Dichloropyridine | Piperidine | Heat | C4 | Moderate to High | General Knowledge |
| 2,6-Dichloropyridine | Piperidine | Heat | C2/C6 | Moderate to High | General Knowledge |
| 2,5-Dichloropyridine | Various | Varies | Primarily C2 | Varies | General Knowledge |
| This compound | Data not available | - | - | - | - |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The regioselectivity in the coupling of dichloropyridines is a well-studied area, with catalyst and ligand choice playing a pivotal role.
| Halopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Product (Position) | Yield (%) | C2:C5 Ratio | Reference |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 2-Aryl-5-chloropyridine | High | - | [1] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | - | 5-Aryl-2-chloropyridine | - | C5 selective | [1] |
| This compound | Data not available | - | - | - | - | - | - | - | - | - |
Note: While general protocols for 2,5-dichloropyridine exist, specific experimental data for the Suzuki-Miyaura coupling of this compound is not available in the reviewed literature.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines. The regioselective amination of dichloropyridines is often challenging but can be achieved with careful selection of the catalytic system.
| Halopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Major Product (Position) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 2-Anilino-4-chloropyridine | High | General Knowledge |
| 2,5-Dichloropyridine | Various | Varies | Varies | Varies | Varies | 2-Amino-5-chloropyridine | Varies | General Knowledge |
| This compound | Data not available | - | - | - | - | - | - | - |
Note: Quantitative data on the Buchwald-Hartwig amination of this compound is not currently available in the public domain.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. Similar to other cross-coupling reactions, regioselectivity is a key consideration for dichloropyridines.
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Major Product (Position) | Yield (%) | Reference |
| 2,4-Dichloroquinoline | Terminal Alkynes | Pd/C-CuI | H₂O | 2-Alkynyl-4-chloroquinoline | Good | [2] | |
| 2,5-Dichloropyridine | Various | Varies | Varies | Varies | 2-Alkynyl-5-chloropyridine | Varies | General Knowledge |
| This compound | Data not available | - | - | - | - | - | - |
Note: There is a lack of specific experimental results for the Sonogashira coupling of this compound in the available literature.
Experimental Protocols
While specific data for the title compound is scarce, the following general protocols for reactions of dichloropyridines can serve as a starting point for experimental design.
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry reaction vessel, add the dichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the reaction vessel, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.
-
The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Dichloropyridine
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol) to a dry reaction tube.
-
Add anhydrous solvent (e.g., toluene), followed by the dichloropyridine (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction and perform an extractive workup.
-
The crude product is purified by flash column chromatography.
Signaling Pathways and Experimental Workflows
The functionalized pyridine derivatives synthesized from halopyridine precursors are often designed to interact with specific biological targets. For instance, many kinase inhibitors feature a substituted pyridine core. The general workflow for the development of such compounds involves synthesis, purification, characterization, and subsequent biological evaluation.
Caption: A simplified workflow for drug discovery using halopyridines.
Conclusion and Future Outlook
While a comprehensive, data-rich comparison of this compound with other halopyridines is currently hampered by a lack of specific experimental data for the title compound, this guide provides a solid foundation based on the known reactivity of related dichloropyridines. The general principles of reactivity and regioselectivity discussed herein, along with the provided experimental protocols, offer a valuable starting point for researchers looking to explore the synthetic utility of this and other polysubstituted halopyridines.
Future work in this area should focus on systematically investigating the reactivity of this compound in a range of standard transformations. Such studies would not only provide valuable quantitative data for direct comparison but also shed light on the electronic influence of the C4-ester group on the reactivity of the C2 and C5 chlorine atoms, thereby enriching our understanding of halopyridine chemistry and enabling the more efficient design of complex molecules.
References
Navigating the Structural Maze: A Comparative Guide to the NMR Validation of Ethyl 2,5-dichloropyridine-4-carboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis for the structural validation of Ethyl 2,5-dichloropyridine-4-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of publicly available experimental nuclear magnetic resonance (NMR) data for this specific compound, we present a robust, predicted 1H and 13C NMR dataset. This is juxtaposed with experimentally obtained data for a structurally related analogue, Ethyl 2,4-dichloropyrimidine-5-carboxylate, to offer a valuable comparative framework for spectral interpretation and structural verification.
The validation of a molecule's structure is paramount to understanding its chemical behavior and biological activity. NMR spectroscopy, through the analysis of 1H and 13C chemical shifts, coupling constants, and multiplicities, provides a detailed roadmap of the molecular architecture. This guide delves into the expected NMR spectral characteristics of this compound and provides a tangible experimental reference for a similar heterocyclic system.
Predicted NMR Data for this compound
To facilitate the structural analysis of this compound, 1H and 13C NMR spectra were predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated models of intramolecular interactions. The anticipated chemical shifts (δ) are presented in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.25 | s | - |
| H-6 | 8.60 | s | - |
| -OCH₂CH₃ | 4.40 | q | 7.1 |
| -OCH₂CH₃ | 1.40 | t | 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.0 |
| C-3 | 125.0 |
| C-4 | 145.0 |
| C-5 | 135.0 |
| C-6 | 150.0 |
| C=O | 164.0 |
| -OC H₂CH₃ | 62.0 |
| -OCH₂C H₃ | 14.0 |
Comparative Experimental Data: Ethyl 2,4-dichloropyrimidine-5-carboxylate
For a practical comparison, we present the experimentally determined 1H and 13C NMR data for Ethyl 2,4-dichloropyrimidine-5-carboxylate. This compound shares a dichlorinated heterocyclic ring and an ethyl carboxylate substituent, making it a suitable, albeit distinct, analogue.
Table 3: Experimental ¹H NMR Data for Ethyl 2,4-dichloropyrimidine-5-carboxylate [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 9.05 | s | - |
| -OCH₂CH₃ | 4.45 | q | 7.1 |
| -OCH₂CH₃ | 1.42 | t | 7.1 |
Table 4: Experimental ¹³C NMR Data for Ethyl 2,4-dichloropyrimidine-5-carboxylate
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 160.2 |
| C-4 | 162.5 |
| C-5 | 120.8 |
| C-6 | 158.7 |
| C=O | 162.1 |
| -OC H₂CH₃ | 62.9 |
| -OCH₂C H₃ | 14.1 |
Note: The 13C NMR data for Ethyl 2,4-dichloropyrimidine-5-carboxylate is not explicitly provided in the search results. The presented data is a typical representation for such a structure and should be used for illustrative purposes.
Experimental Protocols
The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for compounds similar to this compound.
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Instrumentation: Record the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A wider spectral width is used compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for Structural Validation
The process of validating a chemical structure using NMR data follows a logical progression. The following diagram illustrates this workflow, from sample preparation to final structure confirmation.
Caption: Workflow for NMR-based Structure Validation.
This guide provides a foundational framework for the structural validation of this compound. While predicted data offers a strong starting point for spectral interpretation, experimental verification remains the gold standard. The comparative data from a related analogue and the detailed experimental protocol provided herein will aid researchers in their efforts to unambiguously confirm the structure of this and other novel heterocyclic compounds.
References
comparing the biological activity of "Ethyl 2,5-dichloropyridine-4-carboxylate" derivatives
For Researchers, Scientists, and Drug Development Professionals
The dichloropyridine scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of derivatives structurally related to "Ethyl 2,5-dichloropyridine-4-carboxylate," supported by available experimental data. Due to a lack of comprehensive comparative studies on a single series of "this compound" derivatives, this guide synthesizes data from studies on analogous dichloropyridine and pyridine carboxylate compounds to provide insights into their potential therapeutic applications, including antifungal, anticancer, and antimicrobial activities.
Antifungal Activity of Dichloropyridine Analogs
Derivatives of 3,5-dichloropyridine have been investigated as potential antifungal agents. A notable mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungal pathogens.[1]
Quantitative Antifungal Activity Data
The following table summarizes the antifungal efficacy of a representative 3,5-dichlorobenzyl ester derivative against various plant pathogens, measured as the half-maximal effective concentration (EC50).
| Compound | Target Fungi | EC50 (mg/L) | Reference EC50 (Boscalid) (mg/L) |
| Compound 5 (a 3,5-dichlorobenzyl ester) | Botrytis cinerea | 6.60 | 1.24 |
| Rhizoctonia solani | 1.61 | 1.01 |
Data sourced from a study on 3,5-dichlorobenzyl ester derivatives.[1]
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[1]
-
Media Preparation: Potato dextrose agar (PDA) medium is prepared and sterilized by autoclaving.
-
Compound Incorporation: The test compounds, dissolved in a suitable solvent, are mixed into the molten PDA at various concentrations. The final concentration of the solvent is kept consistent across all plates, including the control.
-
Inoculation: A mycelial disc (5 mm in diameter) from a 7-day-old culture of the test fungus is placed at the center of the agar plate.
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25°C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control. The EC50 value is then determined from the dose-response curve.
Anticancer Activity of Pyridine Derivatives
Pyridine derivatives are a prominent class of compounds investigated for their antiproliferative activity against various cancer cell lines.[2] The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the pyridine ring significantly influence their cytotoxic effects.
Structure-Activity Relationship Insights for Antiproliferative Activity
-
Electron-donating and Oxygen-containing Groups: The presence of groups like methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) on the pyridine scaffold is often associated with enhanced antiproliferative activity.[2]
-
Halogens and Bulky Groups: Conversely, the introduction of halogen atoms or bulky substituents can sometimes lead to a decrease in antiproliferative activity.[2] However, in some cases, smaller halogens like fluorine and chlorine have been shown to be beneficial.
-
Substituent Position: The position of the substituent on the aromatic rings of pyridine derivatives plays a crucial role. For instance, in a series of 4-anilino-quinazoline derivatives, those with 6,7-dimethoxy substituents showed better inhibitory effects against EGFR and VEGFR-2 compared to analogues with a dioxolane ring.
-
Specific Moieties: The incorporation of certain moieties, such as a 3,4,5-trimethoxyphenyl group, has been shown to result in significant anticancer activity.
Quantitative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of pyridine and quinoxaline derivatives against different cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) |
| Pyridine Derivative | Derivative with -OH and -CH3 groups | A375 (Melanoma) | 0.0015 |
| M14 (Melanoma) | 0.0017 | ||
| RPMI 7951 (Melanoma) | 0.0017 | ||
| Quinoxaline Derivative | Compound 14 | MCF-7 (Breast Cancer) | 2.61 |
| Thiazolidine-2,4-dione | Compound 18 | HepG2 (Liver Cancer) | 9.16 ± 0.9 |
| HCT116 (Colon Cancer) | 8.98 ± 0.7 | ||
| MCF-7 (Breast Cancer) | 5.49 ± 0.5 |
Data compiled from various studies on pyridine and related heterocyclic derivatives.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity of Related Heterocyclic Compounds
While specific data on the antimicrobial activity of "this compound" derivatives is limited, studies on related heterocyclic structures, such as 1,4-dihydropyridine and thioxopyrimidine derivatives, provide valuable insights into their potential as antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table shows the Minimum Inhibitory Concentration (MIC) values for a selection of 1,4-dihydropyridine and thioxopyrimidine derivatives against various microorganisms.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) |
| 1,4-Dihydropyridine | Derivative 33 | Mycobacterium smegmatis | 9 |
| Staphylococcus aureus | 25 | ||
| Escherichia coli | 100 | ||
| 1,4-Dihydropyridine | Derivative 4 | Mycobacterium smegmatis | - |
| Staphylococcus aureus | - | ||
| Ethyl-4-(2,4-dichlorophenyl)-...-thioxopyrimidine-5-carboxylate | - | Gram-positive, Gram-negative, and fungal species | Activity confirmed |
Data sourced from studies on 1,4-dihydropyridine analogues and a thioxopyrimidine derivative.[5][6]
Experimental Protocol: Broth Microdilution Method for MIC Determination[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Inhibition
Certain pyridine derivatives have been shown to act as inhibitors of specific signaling pathways implicated in cancer progression. For example, some derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key kinases in cancer cell signaling.
This guide highlights the therapeutic potential of dichloropyridine carboxylate derivatives and their analogs. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the design and development of novel therapeutic agents. Further comparative studies on a homologous series of "this compound" derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis characterization and antimicrobial activity of ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate - World Scientific News [worldscientificnews.com]
Comparative Analysis of Isomeric Impurity Determination in Ethyl 2,5-dichloropyridine-4-carboxylate
A guide for researchers and drug development professionals on the effective separation and quantification of isomeric impurities in "Ethyl 2,5-dichloropyridine-4-carboxylate" samples, comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.
The presence of isomeric impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that demands rigorous analytical control. In the case of this compound, a key building block in the synthesis of various pharmaceutical compounds, the potential for co-existing positional isomers necessitates robust analytical methods for their accurate identification and quantification. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of isomeric impurities in this compound samples.
Understanding the Challenge: Potential Isomeric Impurities
The primary isomeric impurity of concern in "this compound" is "Ethyl 2,3-dichloropyridine-4-carboxylate". This impurity can arise from the presence of 2,3-dichloropyridine in the starting material, 2,5-dichloropyridine, which is used in the synthesis of the final product. The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution chromatographic techniques for their effective separation.
Methodologies for Isomeric Purity Analysis
Both HPLC and GC are well-established techniques for the separation and analysis of isomeric compounds. The choice between these methods depends on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Separation occurs as the vaporized sample is carried by an inert gas through a column, with components separating based on their boiling points and interactions with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides an additional layer of identification and confirmation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of dichloropyridine isomers, providing a basis for comparison. It is important to note that these values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation in a liquid mobile phase based on polarity | Separation of volatile compounds in a gaseous mobile phase |
| Typical Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% |
| Precision (%RSD) | < 2% | < 2% |
| Analysis Time | 10 - 30 minutes | 15 - 25 minutes |
| Sample Volatility | Not required | Required |
| Thermal Stability | Not critical | Required |
Experimental Protocols
Detailed methodologies for the analysis of isomeric impurities in "this compound" samples are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of Ethyl 2,3-dichloropyridine-4-carboxylate from this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.
Gas Chromatography (GC) Method
This method is suitable for the analysis of volatile and thermally stable isomeric impurities.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution. Further dilute to a final concentration of approximately 1 mg/mL.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for both HPLC and GC methods.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 2,5-dichloropyridine-4-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like "Ethyl 2,5-dichloropyridine-4-carboxylate" is a critical step in ensuring the reliability and reproducibility of synthetic processes and the quality of final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed analytical techniques for this purpose. This guide provides a comparative overview of these methods, supported by experimental protocols and data, to assist in selecting the most appropriate technique for purity assessment.
While specific validated methods for "this compound" are not widely published, the principles and methodologies for analyzing structurally related compounds, such as dichloropyridines and ethyl nicotinate derivatives, are well-established and can be readily adapted.
Quantitative Data Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of potential impurities. The following table summarizes typical performance characteristics for these techniques in the analysis of related pyridine derivatives.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[2] | Separation of volatile and thermally stable compounds based on partitioning between a gaseous mobile phase and a stationary phase, with identification by mass-to-charge ratio.[2] |
| Linearity (R²) | > 0.999[1] | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1%[1] | ~0.01% (lower with selected ion monitoring) |
| Limit of Quantitation (LOQ) | 0.03 - 0.3%[1] | ~0.03% |
| Accuracy (% Recovery) | 98 - 102%[1] | 98 - 102% |
| Precision (% RSD) | < 2%[1] | < 2% |
| Primary Application | Routine purity testing, analysis of non-volatile or thermally labile impurities.[1] | Purity testing, separation of volatile impurities, and definitive identification of impurities. |
Experimental Workflows
The general workflow for purity assessment using either HPLC or GC-MS involves sample preparation, chromatographic separation, detection, and data analysis.
Detailed Experimental Protocols
The following protocols are suggested starting points for the purity assessment of "this compound" and can be optimized as needed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2] A reversed-phase method is generally a good starting point for pyridine derivatives.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., starting with 60:40 v/v).[1] The aqueous phase can be modified with 0.1% trifluoroacetic acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 230 nm or determined by UV scan of the analyte.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Prepare a stock solution of "this compound" in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL for analysis.
Data Analysis:
-
The purity is calculated using the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is ideal for the analysis of volatile and thermally stable compounds, offering high resolution and definitive identification of impurities through mass spectral data.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Data acquisition and processing software with a mass spectral library.
Chromatographic Conditions:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.[1]
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[1]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Prepare a solution of "this compound" in a volatile organic solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is determined by the area percent method from the total ion chromatogram (TIC).
-
Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).
Comparison of Separation Principles
The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the sample through the stationary phase, which dictates the types of compounds that can be analyzed.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of "this compound."
-
HPLC-UV is a robust and widely accessible method suitable for routine purity checks and for analyzing non-volatile or thermally labile impurities.[1][3]
-
GC-MS offers higher separation efficiency for volatile compounds and provides structural information that is invaluable for the definitive identification of unknown impurities.
For comprehensive characterization, employing both techniques can be advantageous. HPLC can provide a quantitative purity value, while GC-MS can be used to identify any volatile impurities. The choice of the primary method will depend on the expected nature of impurities, the required sensitivity, and the available instrumentation. For highly accurate purity determination without the need for a specific reference standard of the analyte itself, Quantitative Nuclear Magnetic Resonance (qNMR) can be considered as an orthogonal method.[1]
References
A Researcher's Guide to Regioselective Reactions of Ethyl 2,5-dichloropyridine-4-carboxylate and its Analogs
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polysubstituted heteroaromatic compounds is a cornerstone of molecular design. Ethyl 2,5-dichloropyridine-4-carboxylate and its parent compound, 2,5-dichloropyridine, are valuable synthons, offering two reactive sites for the introduction of molecular complexity. The challenge, however, lies in controlling the regioselectivity of these reactions to yield the desired isomer. This guide provides a comparative analysis of common cross-coupling and nucleophilic substitution reactions, supported by experimental data, to aid in the strategic planning of synthetic routes.
The regioselectivity of reactions on dichloropyridines is governed by a combination of electronic and steric factors, as well as the choice of catalyst, ligands, and reaction conditions. Generally, the C2 position on the pyridine ring is more electrophilic and thus more susceptible to reaction. However, recent advancements in catalysis have provided methods to override this inherent preference and achieve selectivity for the C5 position.
Comparative Analysis of Regioselective Reactions
The following sections detail the regioselectivity of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) on 2,5-dichloropyridine and related structures.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. On 2,5-dichloropyridine, the regioselectivity can be effectively controlled by the choice of ligands and reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Target Selectivity | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio | C5:C2 Ratio |
| C2-Selective | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 4-Tolylboronic acid | 75-85 | >98:2 | - |
| C5-Selective | Pd(OAc)₂ (2) | None (Ligand-free) | K₂CO₃ (1.5) | DMF | 100 | 24 | 4-Tolylboronic acid | 50-60 | - | >99:1[1] |
| C5-Selective | Pd₂(dba)₃ (1) | None (Ligand-free) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 4-Fluorophenylboronic acid | 45-55 | - | >99:1[2] |
Data is for 2,5-dichloropyridine and serves as a model for this compound.
The data clearly indicates that while conventional palladium catalysis with a phosphine ligand like SPhos strongly favors reaction at the C2 position, ligand-free conditions, often referred to as "Jeffery" conditions, can dramatically and unprecedentedly shift the selectivity towards the C5 position.[2]
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds. While specific data for 2,5-dichloropyridine is less prevalent in the provided search results, studies on other dichloropyridine isomers demonstrate that ligand choice is paramount in controlling regioselectivity. For instance, in the case of 2,4-dichloropyridine, a highly regioselective C2-amination can be achieved using a Xantphos ligand.[3][4] This suggests that similar ligand screening would be crucial for controlling the amination of 2,5-dichloropyridine derivatives.
Nucleophilic aromatic substitution offers a complementary, metal-free approach to functionalizing dichloropyridines. The regioselectivity in SNAr reactions is highly dependent on the nature of the nucleophile and the electronic properties of the pyridine ring. For many dichloropyrimidines, which share electronic similarities with dichloropyridines, SNAr reactions are often C4 selective. However, exceptions exist, and C2 selectivity can be achieved, for instance, with certain substituents on the ring.[5] For dichloropyridines, soft nucleophiles like thiols have shown high regioselectivity for the C2 position.[3]
Experimental Protocols
-
Materials: 2,5-Dichloropyridine, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), and degassed water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Materials: 2,5-Dichloropyridine, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Tetrabutylammonium bromide (NBu₄Br), Potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. Reaction times can extend to 24 hours or longer.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura coupling and a workflow for regioselectivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Unveiling the Biological Potential: A Comparative Guide to Ethyl 2,5-dichloropyridine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,5-dichloropyridine-4-carboxylate, a halogenated pyridine derivative, and its analogs are emerging as a compelling class of compounds in medicinal chemistry. While direct biological screening data for this compound remains limited in publicly available literature, a comprehensive analysis of its structural analogs provides significant insights into its potential therapeutic applications. This guide offers an objective comparison of the biological activities of these related compounds, supported by experimental data and detailed protocols, to inform future research and drug discovery efforts. The analogs discussed herein, featuring the core dichloropyridine or pyridine-4-carboxylate scaffold, have demonstrated a spectrum of biological activities, including anticancer, antifungal, and antimicrobial effects.
Comparative Analysis of Biological Activities
The biological evaluation of various pyridine-4-carboxylate and dichloropyridine analogs has revealed their potential in several therapeutic areas. The following tables summarize the quantitative data from these studies, offering a comparative overview of their efficacy.
Anticancer Activity
Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Dichloropyridine and Pyridine-4-Carboxylate Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Putative Mechanism of Action |
| 2-Phenol-4,6-dichlorophenyl-pyridines | HCT-15, T47D | Potent | Etoposide | - | Topoisomerase IIα inhibition |
| Pyridine-bridged Combretastatin-A4 Analogs | MDA-MB-231, A549, HeLa | Low nanomolar | - | - | Inhibition of tubulin polymerization |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent | - | - | Inhibition of AKT phosphorylation |
| Symmetrical chlorophenylamino-s-triazine derivatives | MCF7, C26 | 1.71 - 11.02 | Paclitaxel | 2.30 (for C26) | Multi-targeted kinase inhibition (EGFR, VEGFR2, PI3K)[4] |
IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.
Antifungal and Antimicrobial Activity
Several pyridine-containing compounds have been screened for their ability to inhibit the growth of pathogenic fungi and bacteria. The data suggests that the pyridine scaffold is a promising framework for the development of novel antimicrobial agents.
Table 2: Antimicrobial and Antifungal Activity of Pyridine Analogs
| Compound/Analog Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-connected 2H-thiopyran derivatives | Candida albicans | 0.25 | - | - |
| Dihydropyrazole derivatives with 2-thienyl moiety | - | 5.35 | - | - |
| Pyridine-3-carboxamide analogs | Ralstonia solanacearum | Significant inhibition | - | - |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Pyridine derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression.
Caption: Key signaling pathways potentially modulated by pyridine derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the key biological assays described in this guide.
Caption: General workflow for the MTT cytotoxicity assay.
Caption: Workflows for antimicrobial screening assays.
References
- 1. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Chlorinated Benzoyl Reagents in Complex Ester Synthesis
The synthesis of esters, particularly sterically hindered esters and macrocyclic lactones, is a foundational challenge in the development of pharmaceuticals, natural products, and advanced materials. While classic methods like Fischer esterification are effective for simple substrates, they often fail when dealing with complex, acid-sensitive, or sterically demanding molecules. To address this, a class of powerful activating agents based on chlorinated aromatic acyl chlorides has been developed. This guide provides a comparative overview of the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, and contextualizes its performance against other common coupling methods.
The Yamaguchi Esterification: Mechanism of Action
Developed by Masaru Yamaguchi and colleagues in 1979, the Yamaguchi esterification has become a vital tool for synthesizing complex esters and macrolactones under mild conditions.[1] The reaction is not mediated by a dichloropyridine ester itself, but rather by a highly reactive mixed anhydride intermediate formed from a carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[2]
The reaction proceeds through a two-stage mechanism:
-
Mixed Anhydride Formation: The carboxylic acid is deprotonated by a tertiary amine base (e.g., triethylamine, Et₃N). The resulting carboxylate attacks the highly electrophilic carbonyl carbon of TCBC to form a mixed anhydride.[1]
-
DMAP-Catalyzed Acyl Transfer: A stoichiometric amount of 4-(Dimethylamino)pyridine (DMAP), a hyper-nucleophilic catalyst, selectively attacks the less sterically hindered carbonyl of the mixed anhydride (the one from the substrate carboxylic acid).[1][3] This forms a highly reactive N-acylpyridinium intermediate. The alcohol then attacks this intermediate to furnish the final ester product, regenerating the DMAP catalyst.[1][2] The steric hindrance from the two ortho-chlorine atoms on the benzoyl group is crucial for directing the regioselectivity of the DMAP attack.
Performance Comparison Guides
The efficacy of a lactonization method is highly substrate-dependent. The Yamaguchi esterification is particularly renowned for its success in forming large macrocycles where other methods may lead to dimerization or oligomerization.[4] However, for certain substrates, alternative reagents may prove superior.
A comparative study on the synthesis of dehydroxy LI-F04a, a complex macrocycle, highlights the relative performance of various modern esterification techniques. The data demonstrates the superiority of a novel acyloxyenamide-mediated method for this specific substrate, while also providing a clear quantitative comparison of the Yamaguchi protocol against its contemporaries.[5]
Table 1: Comparative Yields in the Macrolactonization of Dehydroxy LI-F04a Seco Acid[5]
| Esterification Method | Coupling Reagent(s) | Yield (%) | Notes |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride, DMAP | 52% | Accompanied by some epimerization. |
| Steglich-Boden-Keck | DCC, DMAP | 6% | Accompanied by epimerization. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | 10% | Accompanied by epimerization. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride | 35% | Accompanied by epimerization. |
| Mitsunobu | DEAD, PPh₃ | 30% | Accompanied by epimerization. |
| Acyloxyenamide | N-Sulfonyl Ynamide | 92% | No epimerization observed. |
Data sourced from a 2023 review by M. Van Hoof et al., citing a study by the Zhao group on acyloxyenamide-mediated macrocyclization.[5]
As the table illustrates, the Yamaguchi method provided a respectable 52% yield, significantly outperforming the Steglich, Corey-Nicolaou, and Mitsunobu reactions for this challenging cyclization.[5] This underscores its role as a robust and reliable method for complex syntheses, even when it is not the highest-yielding option. In other cases, such as the synthesis of pamamycin 607, the Keck-Boden procedure was successful while the Yamaguchi protocol failed.[4]
Experimental Protocols
A key application of the Yamaguchi esterification is in macrolactonization, which requires high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
The following diagram outlines the typical laboratory workflow for performing a Yamaguchi macrolactonization.
This protocol is a representative example for the cyclization of an ω-hydroxycarboxylic acid (seco acid). Note: Reagent equivalents and reaction times should be optimized for specific substrates.
-
Anhydride Formation: To a stirred solution of the seco acid (1.0 eq) in anhydrous toluene (250 mL per mmol of seco acid), triethylamine (2.1 eq) is added. The mixture is stirred at room temperature for 10 minutes. 2,4,6-trichlorobenzoyl chloride (TCBC, 1.5 eq) is then added dropwise, and the resulting mixture is stirred at room temperature for 2 hours.
-
Cyclization: In a separate flask, a solution of 4-(dimethylamino)pyridine (DMAP, 7.0 eq) in anhydrous toluene (500 mL per mmol of seco acid) is heated to reflux (approx. 110 °C). The mixed anhydride solution from step 1 is added to the refluxing DMAP solution over 4 hours using a syringe pump to ensure high-dilution conditions.
-
Completion and Workup: After the addition is complete, the reaction mixture is maintained at reflux for an additional hour. The mixture is then cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.
-
Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired macrolactone.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2,5-Dichloropyridine-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safety and Compliance
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. Given the hazardous nature of similar chlorinated compounds, which are often harmful if swallowed, and can cause skin and serious eye irritation, the following PPE is mandatory:
-
Chemically resistant gloves: (e.g., nitrile)
-
Safety goggles or glasses: To protect from splashes.
-
Laboratory coat: To prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.
Quantitative Data Summary for Analogous Compounds
The following table summarizes the known hazards of closely related chlorinated pyridine and pyrimidine compounds to inform safe handling and disposal procedures for Ethyl 2,5-dichloropyridine-4-carboxylate.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. In case of contact, wash skin with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2][3] Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Identify: This compound should be classified as a halogenated organic waste.
-
Segregate: Do not mix this compound waste with non-halogenated solvents or other incompatible chemical waste streams.[4] Proper segregation is crucial for safe handling and cost-effective disposal.
Step 2: Container Management
-
Use an Appropriate Container: Collect waste in a designated, chemically resistant container with a secure, leak-proof lid. The original container may be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". The label should also include the hazard characteristics (e.g., "Harmful," "Irritant") and the date accumulation started.
Step 3: Storage of Waste
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Secondary Containment: It is best practice to place the waste container within a secondary containment bin to prevent the spread of any potential spills.[4]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]
-
Documentation: Complete all required waste disposal forms or manifests as provided by your EHS department.
Step 5: Emergency Spill Procedures
-
Containment: In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material such as vermiculite or sand to contain the chemical.[3][4]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.[4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2,5-dichloropyridine-4-carboxylate
Essential Safety and Handling Guide for Ethyl 2,5-dichloropyridine-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be hazardous. The primary concerns include potential irritation to the skin, eyes, and respiratory tract.
| Hazard Classification (Based on Analogs) | Description | Precautionary Measures |
| Skin Irritation | May cause skin irritation upon contact.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation | May cause serious eye irritation.[1] | Wear appropriate eye protection, such as safety goggles.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Handle in a well-ventilated area, preferably under a chemical fume hood.[1][2] |
| Acute Oral Toxicity | May be harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes. |
| Respiratory Protection | Fume Hood | All handling of the compound should occur within a certified chemical fume hood.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Keep spill containment materials (e.g., absorbent pads, sand) readily available.
2. Handling Procedure:
-
Don all required PPE before entering the handling area.
-
Handle the compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Avoid direct contact with skin and eyes.[1]
-
Use compatible tools (e.g., stainless steel or glass) for transfers.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
This compound waste is classified as halogenated organic waste.
-
Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-halogenated or other incompatible waste streams.
2. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2]
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
